Disperse yellow 54
Descripción
The exact mass of the compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is 289.07389321 g/mol and the complexity rating of the compound is 453. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLQXNAPKJJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044729 | |
| Record name | C.I. Solvent Yellow 114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
7576-65-0, 12223-85-7, 75216-45-4 | |
| Record name | Disperse Yellow 54 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Solvent Yellow 114 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 54 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 114 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Disperse Yellow 54 (C.I. 47020)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54, also known by its Colour Index name C.I. 47020, is a quinoline-based disperse dye.[1][2] Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and available toxicological information for this compound, with a particular focus on aspects relevant to researchers in chemistry and material science. While primarily used in the textile industry for dyeing polyester fibers, this document also addresses the limited available data for professionals in drug development.[4]
Chemical Structure and Properties
This compound is a yellow powder with a molecular structure that combines a quinoline and an indene-1,3-dione moiety.[1][2] This structure imparts its characteristic color and its properties as a disperse dye.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[3] |
| CAS Number | 12223-85-7, 7576-65-0[2][5] |
| C.I. Number | 47020[2] |
| Molecular Formula | C₁₈H₁₁NO₃[2][6] |
| Molecular Weight | 289.28 g/mol [2] |
| Synonyms | Disperse Yellow 3GE, Disperse Yellow E-3G, Solvent Yellow 114[4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 265 °C[5] |
| Boiling Point | 502 °C at 760 mmHg[5] |
| Density | 1.435 g/cm³[5] |
| Flash Point | 257.4 °C[5] |
| Vapor Pressure | 1.06E-10 mmHg at 25°C[5] |
| Solubility | Soluble in strong sulfuric acid and pyridine (when heated); soluble in sulfolane and ethanol; insoluble in water.[2] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound is the condensation reaction between a 2-methyl-3-hydroxyquinoline derivative and phthalic anhydride.[2] The following protocol is a generalized procedure based on available patent literature.
Materials:
-
2-Methyl-3-hydroxyquinoline or 2-methyl-3-hydroxyquinoline-4-carboxylic acid
-
Phthalic anhydride
-
High-boiling point solvent (e.g., trichlorobenzene) or solvent-free conditions
-
Hot water
-
Sodium hydroxide solution (for pH adjustment)
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Hydrochloric acid or sulfuric acid (for workup)
Procedure:
-
Reaction Setup: In a suitable reactor, combine 2-methyl-3-hydroxyquinoline (or its 4-carboxylic acid derivative) and phthalic anhydride.[1] The reaction can be carried out in the presence of a high-boiling point solvent like trichlorobenzene or under solvent-free conditions.[4]
-
Condensation: Heat the reaction mixture to approximately 200°C. Maintain this temperature for about 8 hours with stirring.[4]
-
Workup: After the reaction is complete, the workup can proceed via several methods described in the literature:
-
Purification:
-
The diluted mixture is cooled to approximately 80°C with continuous stirring.[1]
-
The material is then ground using a colloid mill to reduce particle size and prevent caking.[1][4]
-
The pH of the slurry is adjusted to between 7.5 and 9.0 using a sodium hydroxide solution. This step helps to dissolve unreacted phthalic anhydride (as phthalic acid) and other acidic impurities.[4]
-
The mixture is held at a temperature between 50-100°C for at least 30 minutes.[4]
-
-
Isolation: The product is isolated by filtration, followed by washing with water to remove soluble impurities. The resulting filter cake is then dried to yield the final product, this compound.[4]
Characterization:
While detailed spectroscopic data from peer-reviewed journals are scarce, characterization would typically involve techniques such as Mass Spectrometry to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Toxicological and Biological Activity Profile
For professionals in drug development, understanding the toxicological and biological activity of a compound is paramount. However, for this compound, there is a significant lack of specific data in the public domain.
Safety and Toxicology:
Safety Data Sheets (SDS) for this compound indicate that it should be handled with care, avoiding dust formation and contact with skin and eyes.[7][8][9] Standard personal protective equipment is recommended.[8] There is no specific data available on acute toxicity (oral, dermal, inhalation), skin/eye corrosion or irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for this compound.[7]
It is crucial to distinguish this compound from other disperse dyes, such as Disperse Yellow 3, for which toxicological data, including evidence of carcinogenesis in animal studies, is available.[10] This data should not be extrapolated to this compound due to structural differences.
Biological Activity and Relevance to Drug Development:
There is currently no scientific literature available that describes any specific biological activity, mechanism of action in a biological context, or investigation of this compound for therapeutic applications.
However, it is noteworthy that structurally related scaffolds have been investigated for biological activity. For instance, various derivatives of 1,3-indandione have been explored for a wide range of pharmacological activities, including as anticoagulants and in some cases, anticancer properties.[11][12] Additionally, some 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13]
These findings on related structures are provided for informational context only and do not imply any biological activity for this compound itself. Further research would be required to determine if this specific molecule possesses any relevant pharmacological properties.
Logical Diagrams
The following diagram illustrates the general workflow for the synthesis of this compound based on the described experimental protocols.
Caption: Synthesis Workflow of this compound.
Conclusion
This compound is a well-characterized dye with established synthetic routes and physicochemical properties. Its primary application lies within the textile industry. For researchers and scientists in chemistry and material science, it serves as a clear example of a quinoline-based dye. For professionals in drug development, it is important to note the current lack of specific biological activity and in-depth toxicological data for this compound. While related chemical scaffolds have shown interesting pharmacological activities, these cannot be directly attributed to this compound. This highlights a potential area for future research, should preliminary screening suggest any biological potential.
References
- 1. Preparation technology of dye this compound# - Eureka | Patsnap [eureka.patsnap.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | CAS 7576-65-0 | LGC Standards [lgcstandards.com]
- 4. Page loading... [guidechem.com]
- 5. 2-(3-Hydroxy-2-quinolyl)-1,3-indanedione [chembk.com]
- 6. clearsynth.com [clearsynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 11. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photophysical and Solvatochromic Behavior of Disperse Yellow 54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is widely utilized in the textile industry for its vibrant yellow hue and good lightfastness, particularly on polyester fibers.[1][2] Beyond its traditional applications, the inherent photophysical properties of its chromophoric system present potential for scientific research, particularly in the realm of solvent-solute interactions and as a potential fluorescent probe. This technical guide provides a comprehensive overview of the available data on the photophysical and solvatochromic properties of this compound, offering insights into its behavior in different solvent environments. While specific experimental data for this particular dye is limited in publicly accessible literature, this guide combines the available information with established methodologies for characterizing similar dyes.
Chemical Structure and Properties
-
Chemical Name: 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
-
Molecular Formula: C₁₈H₁₁NO₃[1]
-
Molecular Weight: 289.28 g/mol [1]
-
CAS Registry Number: 12223-85-7[1]
-
Appearance: Yellow/Brown powder[1]
Photophysical Properties
The photophysical properties of a dye, such as its absorption and emission characteristics, are crucial for understanding its interaction with light and its potential applications in areas like fluorescence imaging and sensing.
Solvatochromism
Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents.[3] This phenomenon arises from the differential solvation of the ground and excited electronic states of the dye molecule by the solvent molecules.[3] The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy gap between the ground and excited states, leading to shifts in the absorption and emission spectra.[3]
Expected Solvatochromic Behavior:
Based on the behavior of structurally similar quinophthalone and quinoline-based dyes, this compound is expected to exhibit positive solvatochromism. This means a bathochromic (red) shift in the absorption and emission maxima is anticipated with increasing solvent polarity. This is due to the likely increase in the dipole moment of the dye upon excitation, leading to better stabilization of the excited state in more polar solvents.
Data Presentation
Due to the scarcity of published quantitative data for this compound, the following table is presented as a template. Researchers are encouraged to populate this table with their own experimental data to build a comprehensive photophysical profile of this dye.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Toluene | 2.38 | 1.496 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ethanol | 24.55 | 1.361 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Water | 80.1 | 1.333 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the photophysical and solvatochromic properties of this compound.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[1]
-
Working Solutions: Prepare working solutions for spectroscopic measurements by diluting the stock solution with the desired solvents to a final concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.
-
Measurement:
-
Record the absorption spectra of the dye in each solvent from approximately 300 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
Excite the sample at its λ_abs and record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
Ensure all measurements are performed at a constant temperature (e.g., 25 °C).
-
Determination of Fluorescence Quantum Yield (Φ_f)
The relative method is commonly used for determining the fluorescence quantum yield.[7]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with that of this compound. For a yellow-emitting dye, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or fluorescein in 0.1 M NaOH (Φ_f = 0.95) could be suitable standards.
-
Procedure:
-
Prepare solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorption and fluorescence emission spectra for both the sample and the standard.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both.
-
The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the λ_abs of the dye.
-
Procedure:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the this compound solution.
-
Analyze the decay data by fitting it to a multi-exponential decay model after deconvolution with the IRF. The goodness of fit is typically assessed by the chi-squared (χ²) value.
-
Mandatory Visualizations
Experimental Workflow for Solvatochromic Analysis
Caption: Workflow for investigating the solvatochromic properties of this compound.
Logical Relationship for Photophysical Parameter Determination
Caption: Interrelationship of key photophysical parameters for this compound.
Conclusion
This compound, a well-established industrial dye, possesses a chemical structure that suggests interesting photophysical and solvatochromic properties worthy of further scientific investigation. While comprehensive data is currently lacking in the public domain, this technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a thorough characterization. The elucidation of its behavior in various solvents will not only contribute to a deeper understanding of solute-solvent interactions but may also unlock new applications for this dye in sensing, imaging, and materials science. It is anticipated that future research will populate the data tables presented herein, providing a valuable resource for the scientific community.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 12223-85-7: Physicochemical Data of C.I. Basic Brown 17 and C.I. Disperse Yellow 54
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for the substances associated with CAS number 12223-85-7. It is important to note that this CAS number has been historically associated with two distinct chemical entities: C.I. Basic Brown 17 and C.I. Disperse Yellow 54 . This guide will address both compounds, presenting their individual physicochemical properties, outlining relevant experimental protocols, and providing visualizations of key experimental workflows.
C.I. Basic Brown 17
C.I. Basic Brown 17 is a monoazo colorant used as a direct, non-oxidative hair dye in cosmetic products.[1][2] It appears as a dark brown fine powder.[1][2]
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for C.I. Basic Brown 17.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀ClN₅O₃ | [3] |
| Molecular Weight | 401.85 g/mol | [1][3] |
| Physical Form | Dark brown fine powder | [1] |
| Octanol/Water Partitioning Coefficient (log P) | 2.73 at 25°C | [2] |
Experimental Protocols
General Methodologies for Physicochemical Properties:
The determination of physicochemical properties for substances like C.I. Basic Brown 17 generally adheres to the methods outlined in the OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties . These guidelines provide internationally accepted standards for determining properties such as molecular weight, melting point, boiling point, vapor pressure, water solubility, and the partition coefficient.
Dermal Penetration Study:
A key area of study for a hair dye like C.I. Basic Brown 17 is its potential for dermal absorption. While specific, unpublished industry data exists, the general methodology for such a study can be described.
-
Objective: To quantify the amount of C.I. Basic Brown 17 that penetrates the skin.
-
Methodology: An in vitro study using excised pig skin is a common model. The skin is mounted in a static diffusion cell. A formulation containing C.I. Basic Brown 17 (e.g., a 2.0% w/w hair dye formulation) is applied to the surface of the skin. The receptor chamber of the diffusion cell contains a fluid (e.g., 0.9% w/v sodium chloride) that is analyzed at various time points to determine the amount of the substance that has penetrated the skin. At the end of the experiment, the skin itself is also analyzed to determine the amount of substance retained within it. The sum of the substance in the receptor fluid and the skin represents the total dermal penetration.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vitro dermal penetration study of a hair dye like C.I. Basic Brown 17.
C.I. This compound
C.I. This compound is a quinoline-based dye used in the textile industry for dyeing synthetic fibers such as polyester.[4][5] It is characterized as a yellow powder.[5]
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for C.I. This compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁NO₃ | [4][6] |
| Molecular Weight | 289.289 g/mol | [6] |
| Boiling Point | 502°C at 760 mmHg | [4][7] |
| Flash Point | 257.4°C | [4][7] |
| Density | 1.435 g/cm³ | [4][7] |
| Water Solubility | <0.1 g/100 mL at 21°C | [8] |
| Melting Point | ≥350°C | [8] |
Experimental Protocols
As with Basic Brown 17, specific experimental protocols for all listed physicochemical properties are not detailed in readily available literature. Standardized methods from organizations like the International Organization for Standardization (ISO) and the OECD are the accepted norms.
General Methodologies for Physicochemical Properties:
For dyes, ISO standards, such as the ISO 16373 series, provide methods for the qualification and quantification of dyes in textiles. For fundamental physicochemical properties, the OECD Guidelines for the Testing of Chemicals (Section 1) are the primary reference.
Solubility in Supercritical CO₂:
A notable area of research for this compound is its solubility in supercritical carbon dioxide, a medium used in modern, environmentally friendly dyeing processes.
-
Objective: To determine the solubility of this compound in supercritical CO₂ at various temperatures and pressures.
-
Methodology: A semi-flow apparatus is a common setup for this type of study. In this system, supercritical CO₂ is passed through a vessel containing the dye at a controlled temperature and pressure. The CO₂, now saturated with the dissolved dye, is then depressurized, causing the dye to precipitate out. The amount of precipitated dye is measured, and from this, the solubility can be calculated. The study of this compound has shown that its solubility increases with pressure. The effect of co-solvents, such as ethanol and DMSO, has also been investigated to enhance solubility.[4]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a disperse dye in supercritical CO₂.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not yield any specific information on the interaction of either C.I. Basic Brown 17 or C.I. This compound with biological signaling pathways. As these substances are primarily designed as colorants for cosmetic and textile applications, they are not expected to have targeted interactions with specific cellular signaling cascades in the manner of pharmaceutical agents. Their biological assessment is primarily focused on safety, including irritation, sensitization, and genotoxicity.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. oecd.org [oecd.org]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 7. testinglab.com [testinglab.com]
- 8. scribd.com [scribd.com]
Solubility of Disperse Yellow 54 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 54 (CAS No. 12223-85-7), a quinophthalone dye. Understanding the solubility of this compound in various organic solvents is crucial for its application in diverse fields, including dyeing processes, ink formulations, and potentially as a reference compound in material science and drug development research. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.
Core Concepts in Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, with its relatively nonpolar quinophthalone structure, is generally insoluble in water but shows solubility in various organic solvents.[1] Factors influencing its solubility include the chemical nature of the solvent (polarity, hydrogen bonding capability), temperature, and pressure.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a range of organic solvents is essential for formulating solutions with specific concentrations. The following table summarizes the available experimental solubility data at 23°C.
| Organic Solvent | Chemical Formula | Solubility at 23°C (g/L) |
| Acetone | C₃H₆O | 0.42[2] |
| Benzyl Alcohol | C₇H₈O | 2[2] |
| Butyl Acetate | C₆H₁₂O₂ | 0.5[2] |
| Ethanol | C₂H₅OH | 0.09[2] |
| Methyl Methacrylate | C₅H₈O₂ | 1[2] |
| Methylene Chloride | CH₂Cl₂ | 6[2] |
| Styrene | C₈H₈ | 3[2] |
| Xylene | C₈H₁₀ | 1.3[2] |
| Sulfolane | C₄H₈O₂S | Soluble[3] |
| Pyridine | C₅H₅N | Soluble (when heated)[3] |
| Strong Sulfuric Acid | H₂SO₄ | Soluble (when heated)[3] |
| Water | H₂O | Insoluble[1][3] |
Note: The data for Sulfolane, Pyridine, and Strong Sulfuric Acid indicates general solubility rather than a specific quantitative value.
Experimental Protocols for Solubility Determination
The determination of dye solubility in organic solvents can be performed using several established methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation. Two common and reliable methods are the Gravimetric Method and the UV-Vis Spectrophotometric Method.
Gravimetric Method
This classical method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.
Materials and Apparatus:
-
This compound powder
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for reaching equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the collected supernatant through a syringe filter, also at the experimental temperature, to remove any suspended solid particles. The filtration step must be rapid to prevent temperature changes that could alter the solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or an evaporating dish).
-
Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent has a high boiling point and the dye is thermally stable at that temperature.
-
Once the solvent is completely evaporated, place the container with the solid residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the dye (e.g., 60-80°C) until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) in g/L is calculated using the following formula: S (g/L) = (Mass of dried residue (g)) / (Volume of the filtered saturated solution (L))
-
UV-Vis Spectrophotometric Method
This method is an indirect technique that relates the absorbance of a solution to its concentration, based on the Beer-Lambert law. It is particularly useful for colored compounds like this compound and can be more sensitive than the gravimetric method for sparingly soluble substances.
Materials and Apparatus:
-
This compound powder
-
Selected organic solvent(s)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or magnetic stirrer
-
Syringe filters
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.
-
Scan the absorbance of this solution over a range of wavelengths (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be performed at this wavelength to ensure maximum sensitivity and accuracy.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent. This is done by accurately weighing a small amount of the dye and dissolving it in a specific volume of the solvent using a volumetric flask.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations that bracket the expected solubility of the dye.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank to zero the spectrophotometer.
-
Plot a graph of absorbance versus concentration for the standard solutions. This is the calibration curve. A linear relationship should be observed. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, dilute a known volume of the clear, saturated filtrate with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Signaling Pathways and Logical Relationships
In the context of solubility determination, the primary logical relationship is the direct correlation between the amount of dissolved solute and the measured physical property (mass or absorbance). This relationship is fundamental to both the gravimetric and spectrophotometric methods. The following diagram illustrates this logical connection.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to experimentally determine the solubility under the exact conditions of use, as minor variations in solvent composition, temperature, and the purity of the dye can influence the results.
References
Disperse Yellow 54: A Technical Guide to its Mechanism of Action as a Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54, with the Colour Index designation C.I. 47020, is a quinoline-based disperse dye recognized for its application in imparting a vibrant yellow hue to hydrophobic fibers.[1][2][3] Its primary utility lies in the dyeing of polyester and acetate fibers, a process dictated by its non-ionic nature and low aqueous solubility.[4] This technical guide provides an in-depth exploration of the mechanism of action of this compound as a dye, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Physicochemical Properties
This compound is an organic compound synthesized through the condensation of 2-Methylquinolin-3-ol and Phthalic anhydride.[1][2][3]
| Property | Value |
| Chemical Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione |
| CAS Number | 12223-85-7 |
| Molecular Formula | C₁₈H₁₁NO₃ |
| Molecular Weight | 289.28 g/mol |
| Appearance | Yellow to brown powder |
| Solubility | Insoluble in water, soluble in ethanol, pyridine, and strong sulfuric acid |
Mechanism of Action in Polyester Dyeing
The dyeing of polyester fibers with this compound is a complex physicochemical process governed by the principles of adsorption and diffusion. The overall mechanism can be delineated into several key stages:
-
Dispersion in the Dyebath: Due to its inherent insolubility in water, this compound is introduced into the dyebath as a fine aqueous dispersion. This is achieved by milling the dye into fine particles in the presence of dispersing agents. The stability of this dispersion is critical for uniform dyeing.
-
Adsorption onto the Fiber Surface: The individual, non-ionic dye molecules are transported from the aqueous phase to the surface of the polyester fiber. This process is influenced by factors such as temperature and the presence of auxiliary chemicals.
-
Diffusion into the Fiber Matrix: This is the rate-determining step in the dyeing process. Under high-temperature conditions (typically around 130°C) and pressure, the amorphous regions of the polyester fibers swell. This thermal energy increases the segmental mobility of the polymer chains, creating transient voids. The small, hydrophobic molecules of this compound can then penetrate and diffuse into the fiber's interior.
-
Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and potential hydrogen bonding. As the fiber cools and the polymer structure contracts, the dye molecules become physically entrapped within the amorphous regions of the polyester matrix, resulting in a colored fiber with good fastness properties.
The following diagram illustrates the signaling pathway of the dyeing mechanism:
References
Disperse Yellow 54: A Comprehensive Health and Safety Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Users should always consult the official SDS from the manufacturer before handling this chemical.
Chemical Identification and Physical Properties
Disperse Yellow 54, with the chemical name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, is a quinoline-based dye.[1][2] It is primarily used in the textile industry for dyeing synthetic fibers such as polyester and polyamide.[1] The following tables summarize its key identification and physicochemical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[2] |
| C.I. Name | This compound, C.I. 47020[1] |
| CAS Number | 7576-65-0, 12223-85-7[1][2] |
| Molecular Formula | C₁₈H₁₁NO₃[1] |
| Molecular Weight | 289.28 g/mol [1] |
| Synonyms | Solvent Yellow 114, Quinoline Yellow Spirit Soluble, Disperse Yellow 3GE, Disperse Yellow E-3G[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Yellow to brown powder[1] |
| Melting Point | 265 °C[2] |
| Boiling Point | 502 °C at 760 mmHg[3] |
| Flash Point | 257.4 °C[3] |
| Density | 1.435 g/cm³[3] |
| Solubility | Insoluble in water; Soluble in strong sulfuric acid and pyridine[1] |
| Vapor Pressure | 1.06E-10 mmHg at 25°C[2] |
Hazard Identification and Toxicological Profile
The toxicological data for this compound is notably limited in publicly available literature and safety data sheets, with many endpoints listed as "no data available".[3] This lack of data necessitates a cautious approach to handling and exposure. In the absence of specific data for this compound, information on structurally related disperse dyes, such as Disperse Yellow 3, can provide some indication of potential hazards.
Acute Toxicity: No quantitative data (e.g., LD50, LC50) for acute oral, dermal, or inhalation toxicity of this compound were found in the reviewed literature.[3]
Skin Corrosion/Irritation and Sensitization: While specific data for this compound is unavailable, disperse dyes as a class are known to be potential skin sensitizers.[4] Studies on the related compound, Disperse Yellow 3, have shown it to be a contact allergen, causing allergic contact dermatitis in sensitive individuals.[5]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no specific data on the mutagenic, carcinogenic, or reproductive toxicity of this compound.[3] However, a carcinogenesis bioassay of the related Disperse Yellow 3 in rats and mice indicated that it is a carcinogen in male rats and female mice.[5][6] Given the structural similarities, a carcinogenic potential for this compound cannot be ruled out and further investigation is warranted.
Table 3: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Data |
| Acute Oral Toxicity (LD50) | No data available[3] |
| Acute Dermal Toxicity (LD50) | No data available[3] |
| Acute Inhalation Toxicity (LC50) | No data available[3] |
| Skin Corrosion/Irritation | No data available[3] |
| Serious Eye Damage/Irritation | No data available[3] |
| Respiratory or Skin Sensitization | No data available; however, disperse dyes are known sensitizers.[3][4] |
| Germ Cell Mutagenicity | No data available[3] |
| Carcinogenicity | No data available; a related compound, Disperse Yellow 3, is carcinogenic in animal studies.[3][5][6] |
| Reproductive Toxicity | No data available[3] |
| STOT-Single Exposure | No data available[3] |
| STOT-Repeated Exposure | No data available[3] |
| Aspiration Hazard | No data available[3] |
Experimental Protocols
Synthesis of this compound
The primary manufacturing method for this compound is the condensation of 2-Methylquinolin-3-ol with Phthalic anhydride.[1]
Materials:
-
2-Methylquinolin-3-ol
-
Phthalic anhydride
Procedure:
-
Combine 2-Methylquinolin-3-ol and Phthalic anhydride in a suitable reaction vessel.
-
Heat the mixture to initiate the condensation reaction. The reaction is typically carried out at elevated temperatures.
-
Maintain the reaction temperature and stir for a sufficient time to ensure complete reaction.
-
After the reaction is complete, the crude product is isolated.
-
The crude product is then purified, which may involve steps such as filtration, washing, and drying to obtain the final this compound dye.
Potential Metabolic Pathway
While no specific studies on the metabolic pathways of this compound were identified, its chemical structure contains a quinoline moiety. The metabolism of quinoline has been studied and can provide a basis for a hypothetical metabolic pathway for this compound. The primary metabolic transformations of quinoline involve oxidation reactions catalyzed by cytochrome P450 enzymes in the liver.
A plausible metabolic pathway for this compound would involve hydroxylation of the quinoline ring, potentially followed by further oxidation or conjugation to facilitate excretion.
Ecological Information
Similar to the toxicological data, specific ecotoxicological information for this compound is scarce. Safety data sheets generally report "no data available" for endpoints such as toxicity to fish, daphnia, and algae, as well as for persistence, degradability, and bioaccumulation potential.[3] The insolubility of this compound in water suggests that its mobility in soil and aquatic environments may be limited. However, the potential for long-term persistence and the effects of its degradation products are unknown and require further investigation.
Table 4: Summary of Ecotoxicological Data for this compound
| Ecotoxicological Endpoint | Data |
| Toxicity to Fish (LC50) | No data available[3] |
| Toxicity to Daphnia (EC50) | No data available[3] |
| Toxicity to Algae (EC50) | No data available[3] |
| Persistence and Degradability | No data available[3] |
| Bioaccumulative Potential | No data available[3] |
| Mobility in Soil | No data available[3] |
Exposure Controls and Personal Protection
Given the lack of comprehensive safety data, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are crucial when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. 3-Hydroxy-2-(1,3-indandione-2-yl)quinoline [chembk.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Characteristics of Disperse Yellow 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54, also known by its Colour Index name C.I. 47020 and as Solvent Yellow 114, is a quinoline-based dye.[1][2] Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, with the molecular formula C₁₈H₁₁NO₃ and a molecular weight of approximately 289.28 g/mol .[1] This dye is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[2] Beyond its industrial applications, the photophysical properties of molecules with similar structural motifs are of significant interest in various scientific domains, including the development of fluorescent probes and sensors. This guide provides a detailed overview of the available spectral characteristics of this compound, focusing on its ultraviolet-visible (UV-Vis) absorption and fluorescence properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | [] |
| Synonyms | C.I. This compound, C.I. 47020, Solvent Yellow 114 | [1][2] |
| CAS Number | 12223-85-7 | [4] |
| Molecular Formula | C₁₈H₁₁NO₃ | [2] |
| Molecular Weight | 289.28 g/mol | [5] |
| Appearance | Greenish-yellow powder | [2] |
| Melting Point | 264-265 °C | [2][] |
UV-Vis Absorption Characteristics
The UV-Vis absorption spectrum of a chromophore like this compound is influenced by its electronic structure and the surrounding solvent environment. The phenomenon of changes in the absorption spectrum with solvent polarity is known as solvatochromism.[1] This can manifest as a hypsochromic (blue) or bathochromic (red) shift in the maximum absorption wavelength (λmax).[1]
Fluorescence Characteristics
This compound is described as a bright yellow fluorescent dye.[] The fluorescence properties, including the emission maximum (λem) and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the solvent environment. The quantum yield, which represents the efficiency of the fluorescence process, is a critical parameter for applications such as fluorescent probes.
Unfortunately, specific quantitative data for the fluorescence emission maximum and quantum yield of this compound in various solvents could not be located in the available search results. The determination of fluorescence quantum yield is typically performed relative to a well-characterized standard.[7]
Experimental Protocols
Detailed experimental protocols for measuring the UV-Vis and fluorescence spectra of dyes are well-established. Below are generalized procedures that can be adapted for the characterization of this compound.
UV-Vis Absorption Spectroscopy
A generalized workflow for measuring the UV-Vis absorption spectrum of a dye is outlined below.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in a high-purity solvent (e.g., ethanol, methanol, or DMSO). From the stock solution, prepare a series of dilutions to cover a suitable absorbance range (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of each of the diluted dye solutions.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be equal to ε (assuming a path length of 1 cm).
Fluorescence Spectroscopy
The following diagram illustrates a typical workflow for measuring fluorescence emission spectra and determining the relative quantum yield.
Caption: Workflow for Fluorescence Spectroscopy.
Methodology:
-
Solution Preparation: Prepare dilute solutions of both the sample (this compound) and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Measurement: Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Signaling Pathways and Experimental Workflows
At present, there is no specific information available in the searched literature detailing the use of this compound in signaling pathways or complex biological experimental workflows that would necessitate a detailed diagrammatic representation. Its primary application remains in the realm of industrial dyeing.[2]
Conclusion
This compound is a fluorescent dye with potential for broader scientific applications beyond its current use in the textile industry. However, a comprehensive understanding of its photophysical properties is currently limited by the lack of publicly available quantitative data for its molar absorptivity, fluorescence emission maxima in various solvents, and fluorescence quantum yield. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize these properties. Further research to quantify the spectral characteristics of this compound is essential to unlock its full potential for applications in fields such as materials science and the development of novel fluorescent probes.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
- 4. This compound | 12223-85-7 [chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Temperature Dyeing of Polyester with C.I. Disperse Yellow 54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester fibers with C.I. Disperse Yellow 54 (CAS No. 12223-85-7). This document is intended for professionals in research and development settings who require a foundational understanding and practical guidance for applying this specific dye to polyester substrates.
Introduction
Polyester, a synthetic fiber composed of polyethylene terephthalate (PET), is characterized by its hydrophobic nature and highly crystalline structure. These properties make it unreceptive to ionic and water-soluble dyes. Disperse dyes, which are non-ionic and sparingly soluble in water, are the primary class of dyes for coloring polyester.[1] The dyeing mechanism involves the transfer of finely dispersed dye particles from an aqueous bath onto the fiber surface, followed by diffusion into the amorphous regions of the polymer matrix at elevated temperatures.[2]
High-temperature dyeing, typically conducted between 120°C and 135°C under pressure, is the preferred method for achieving deep shades and excellent fastness properties on polyester.[3][4] At these temperatures, the polyester fibers swell, facilitating the penetration of the disperse dye molecules.[2] C.I. This compound is a quinophthalone-based dye known for its bright yellow hue and good overall fastness properties, making it a suitable candidate for high-performance applications.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the high-temperature dyeing of polyester with this compound.
Table 1: Recommended Dye Bath Recipe
| Component | Concentration | Purpose |
| C.I. This compound | 0.5 - 2.0% (o.w.f.) | Colorant |
| Dispersing Agent | 0.5 - 1.5 g/L | Maintains dye dispersion stability |
| Leveling Agent | 0.2 - 1.5% (o.w.f.) | Promotes even dye uptake |
| Acetic Acid | q.s. to pH 4.5 - 5.5 | pH control for optimal dyeing |
| Liquor Ratio | 10:1 to 20:1 | Ratio of liquid to fabric weight |
*o.w.f. = on the weight of fabric
Table 2: Colorfastness Properties of this compound on Polyester
| Fastness Test | Standard | Rating (1-5 scale) |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 |
| Washing Fastness (Polyester) | ISO 105-C06 | 5 |
| Washing Fastness (Cotton) | ISO 105-C06 | 5 |
| Sublimation Fastness | ISO 105-P01 | 2-3 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Note: Fastness ratings can vary depending on the dyeing depth and finishing processes.
Experimental Protocols
This section outlines the detailed methodology for the high-temperature exhaust dyeing of polyester with this compound.
Materials and Equipment
-
Substrate: 100% Polyester fabric, pre-scoured and dried.
-
Dye: C.I. This compound powder.
-
Chemicals:
-
Anionic dispersing agent (e.g., sodium lignosulfonate).
-
High-temperature leveling agent.
-
Glacial acetic acid.
-
Sodium hydroxide.
-
Sodium hydrosulfite (reducing agent).
-
-
Equipment:
-
High-temperature laboratory dyeing machine.
-
Beakers and graduated cylinders.
-
Stirring rods.
-
pH meter.
-
Analytical balance.
-
Pre-treatment of Polyester Fabric
Before dyeing, it is crucial to scour the polyester fabric to remove any impurities such as oils, waxes, and sizes that may interfere with dye uptake. A typical scouring recipe involves treating the fabric with a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 30-60 minutes, followed by thorough rinsing with hot and cold water.
Dye Bath Preparation
-
Calculate the required amounts of dye, dispersing agent, and leveling agent based on the weight of the fabric and the desired shade depth.
-
Create a paste of the this compound powder with an equal amount of dispersing agent and a small quantity of cold water.
-
Stir the mixture until a smooth, lump-free paste is obtained.
-
Gradually add warm water (40-50°C) to the paste to form a fine dispersion.
-
Fill the dye bath with the required volume of water and add the leveling agent.
-
Add the prepared dye dispersion to the bath and stir thoroughly.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
High-Temperature Dyeing Procedure
-
Introduce the pre-scoured polyester fabric into the dye bath at approximately 60°C.
-
Allow the fabric to circulate for 10-15 minutes to ensure even wetting.
-
Increase the temperature of the dye bath to 130°C at a rate of 1.5-2.0°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2]
-
Cool the dye bath to 70-80°C at a rate of approximately 2.0°C per minute.
-
Drain the dye bath.
Post-treatment: Reduction Clearing
After dyeing, a reduction clearing process is essential to remove any unfixed disperse dye from the fiber surface, which improves wash fastness and prevents staining.[6][7]
-
Prepare a fresh bath at 50°C.
-
Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L) to the bath.
-
Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes.[6]
-
Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the fabric.
Visualizations
High-Temperature Dyeing Mechanism
Caption: Mechanism of Disperse Dye Penetration into Polyester Fiber.
Experimental Workflow
Caption: High-Temperature Exhaust Dyeing Workflow.
References
- 1. Leveling and Dispersing Agent in Textile Manufacturer in India – Sarex [sarex.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Page loading... [guidechem.com]
- 4. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 5. aatcc.org [aatcc.org]
- 6. textileflowchart.com [textileflowchart.com]
- 7. What is Reduction cleaning and its application? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Application Notes and Protocols for Disperse Yellow 54 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54, also known as Solvent Yellow 114, is a hydrophobic dye belonging to the quinophthalone class.[1][2][3][4][5] While traditionally used in the textile and plastics industries for its vibrant greenish-yellow color and good stability, its fluorescent properties suggest potential applications in biological imaging.[6][7][8] These application notes provide a comprehensive overview of the known characteristics of this compound and detailed protocols for its use in fluorescence microscopy, particularly for staining lipid droplets and other hydrophobic structures within cells.
Physicochemical and Photophysical Properties
This compound is a yellow powder that is insoluble in water but soluble in various organic solvents such as strong sulfuric acid, pyridine, sulfolane, and ethanol.[3][9] Its hydrophobicity, indicated by an XLogP3 value of 3, is a key characteristic for its potential application in staining lipid-rich cellular components.[9]
| Property | Value | References |
| Chemical Formula | C₁₈H₁₁NO₃ | [3][4] |
| Molecular Weight | 289.28 g/mol | [3][4] |
| CAS Number | 12223-85-7 | [3][5] |
| Appearance | Yellow Powder | [3] |
| Melting Point | 265 °C | [10] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, acetone, dichloromethane, methyl benzene. | [3][9][11] |
| XLogP3 | 3 | [9] |
Potential Applications in Fluorescence Microscopy
Given its hydrophobic nature, this compound is a promising candidate for staining intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in understanding various physiological and pathological processes, including obesity, diabetes, and cancer.[7] Fluorescent probes are invaluable tools for visualizing and tracking these organelles in real-time.[7]
Additionally, the solvatochromic properties of similar dyes, where the emission spectrum shifts based on the polarity of the environment, suggest that this compound could potentially be used to probe the local environment of cellular structures.[9]
Experimental Protocols
The following protocols are adapted from general procedures for staining cells with hydrophobic dyes and for lipid droplet imaging. Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Staining of Lipid Droplets in Fixed Cells
This protocol describes the use of this compound for visualizing lipid droplets in fixed cultured cells.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures other than those readily accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets. Based on the color of the dye, excitation in the blue to green range (e.g., 405 nm, 488 nm) and emission in the green to yellow range should be tested.
Protocol 2: Staining of Lipid Droplets in Live Cells
This protocol provides a general guideline for staining lipid droplets in living cells. It is crucial to determine the optimal, non-toxic concentration of this compound for each cell type.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom dishes or chamber slides
-
Live-cell imaging system
Procedure:
-
Cell Culture: Plate cells in glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 0.1-5 µg/mL.
-
Staining: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium.
-
Imaging: Immediately image the cells using a live-cell imaging system equipped with environmental control (37°C, 5% CO₂). Use the lowest possible laser power to minimize phototoxicity.
Safety and Handling
This compound is a chemical compound and should be handled with appropriate safety precautions.[10] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Diagrams
Experimental Workflow for Staining Fixed Cells
Caption: Workflow for staining fixed cells with this compound.
Logical Relationship for Live-Cell Imaging
Caption: Workflow for live-cell imaging with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | - Inappropriate filter sets.- Low dye concentration.- Photobleaching. | - Test different excitation and emission filters.- Increase dye concentration or incubation time.- Reduce laser power and exposure time. |
| High Background | - Incomplete removal of unbound dye.- Dye precipitation. | - Increase the number and duration of wash steps.- Filter the staining solution before use. |
| Cell Toxicity (Live-Cell) | - Dye concentration is too high.- Prolonged incubation time. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time. |
Conclusion
This compound presents an interesting, though currently underexplored, potential as a fluorescent probe for biological imaging, particularly for lipid-rich structures. The provided protocols offer a starting point for researchers to investigate its utility in their specific applications. Further characterization of its photophysical properties and cellular specificity is warranted to fully establish its role in fluorescence microscopy.
References
- 1. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound - CAS No:12223-85-7 - Transfer/Digital Printing [chinainterdyes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. News - SOLVENT YELLOW 114 - Introduction and Application [precisechem.com]
- 8. Solvent yellow 114 TDS|Solvent yellow 114 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. echemi.com [echemi.com]
- 11. mahavirdyes.com [mahavirdyes.com]
Application Notes: Dyeing Polyamide Fibers with C.I. Disperse Yellow 54
Introduction
Disperse Yellow 54 (C.I. 47020) is a non-ionic disperse dye with low water solubility, making it suitable for dyeing hydrophobic synthetic fibers such as polyester and polyamide (nylon).[1][2] For polyamide fibers, which possess both amine (-NH2) and carboxyl (-COOH) end groups, dyeing can be achieved with various dye classes, including acid and disperse dyes.[3][4] Disperse dyes are particularly effective for polyamide as they offer good coverage of fiber irregularities (barriness), simple dyeing procedures, and good light fastness.[3] The dyeing mechanism relies on the diffusion of finely dispersed dye particles from the aqueous dyebath into the amorphous regions of the polyamide fibers at elevated temperatures.[5][6] This process is governed by factors such as temperature, pH, time, and the use of auxiliary chemicals like dispersing agents to ensure a stable dye dispersion and uniform coloration.[5][7]
This document provides a detailed protocol for the exhaust dyeing of polyamide fibers with this compound.
Data Presentation: Key Dyeing Parameters
The following table summarizes the recommended starting parameters for the exhaust dyeing of polyamide fibers with this compound. These values may require optimization based on the specific polyamide substrate (e.g., Nylon 6 vs. Nylon 6,6), desired shade depth, and equipment used.
| Parameter | Recommended Value/Range | Purpose |
| Pre-treatment | ||
| Scouring Temperature | 60-70 °C | To remove oils, waxes, and sizes from the fiber. |
| Scouring Time | 20-30 minutes | Ensures thorough cleaning for level dyeing. |
| Dyeing | ||
| This compound | 0.5 - 2.0% (on weight of fiber, owf) | Dye concentration, adjusted for desired shade depth. |
| Liquor Ratio | 10:1 to 20:1 | Ratio of the volume of dye liquor to the weight of the fabric. |
| pH | 4.5 - 5.5 | A slightly acidic medium is optimal for disperse dyeing of polyamide.[5] |
| Dispersing Agent | 0.5 - 1.0 g/L | Prevents aggregation of dye particles and ensures a stable dispersion.[7] |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes even dye uptake and migration to cover potential barriness.[3] |
| Initial Temperature | 40 - 45 °C | Starting temperature for the dyeing process.[8] |
| Temperature Ramp Rate | 1 - 2 °C / minute | Gradual temperature increase to ensure even dye absorption.[7] |
| Final Dyeing Temperature | 98 - 105 °C | Optimal temperature for dye diffusion into polyamide fibers. |
| Holding Time at Tmax | 30 - 60 minutes | Time required for dye penetration and fixation at the final temperature.[5] |
| Post-treatment | ||
| Reduction Clearing | 70 - 80 °C | To remove unfixed surface dye and improve wash fastness. |
| Caustic Soda (NaOH) | 1.0 - 2.0 g/L | Alkalizing agent for the reduction clearing bath. |
| Sodium Hydrosulfite | 1.0 - 2.0 g/L | Reducing agent to destroy unfixed dye. |
| Clearing Time | 15 - 20 minutes | Duration of the reduction clearing process. |
Experimental Protocol
This protocol details the exhaust dyeing method for polyamide fibers in a laboratory-scale dyeing apparatus.
1. Materials and Reagents:
-
Polyamide fabric (e.g., Nylon 6 or Nylon 6,6)
-
Anionic dispersing agent
-
Leveling agent suitable for polyamide
-
Acetic acid (to adjust pH)
-
Non-ionic detergent
-
Sodium Carbonate (for scouring)
-
Caustic Soda (Sodium Hydroxide)
-
Sodium Hydrosulfite
-
Deionized water
2. Pre-treatment (Scouring):
-
Prepare a scouring bath containing 1.0 g/L non-ionic detergent and 1.0 g/L sodium carbonate with a liquor ratio of 20:1.
-
Introduce the polyamide fabric into the bath at 40 °C.
-
Raise the temperature to 60-70 °C and hold for 20-30 minutes.
-
Rinse the fabric thoroughly with warm water, followed by a cold water rinse.
3. Dyebath Preparation:
-
Prepare a stock dispersion of this compound. In a separate container, make a paste of the required amount of dye powder with a small amount of water. Add 0.5 - 1.0 g/L of a dispersing agent and stir until a smooth paste is formed. Gradually add warm water (40-50 °C) to the paste while stirring to create a fine dispersion.[5][2]
-
Fill the dyeing vessel with the required volume of deionized water for the chosen liquor ratio (e.g., 20:1).
-
Add the prepared dye dispersion to the dyebath.
-
Add 0.5 - 1.0 g/L of a suitable leveling agent.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[5]
4. Dyeing Procedure:
-
Introduce the scoured polyamide fabric into the dyebath at a starting temperature of 40-45 °C.[8]
-
Run the equipment for 10 minutes to ensure even wetting of the fabric.
-
Increase the temperature to the final dyeing temperature of 98-105 °C at a rate of 1-2 °C per minute.
-
Hold the temperature at this level for 30-60 minutes, depending on the desired shade depth.
-
After the dyeing cycle is complete, cool the dyebath down to 70 °C at a rate of 2 °C per minute.
-
Drain the dyebath and rinse the fabric.
5. Post-treatment (Reduction Clearing):
-
Prepare a fresh bath at 40 °C with a liquor ratio of 20:1.
-
Add 2.0 g/L Caustic Soda and 2.0 g/L Sodium Hydrosulfite to the bath.
-
Introduce the dyed fabric into the reduction clearing bath.
-
Raise the temperature to 70-80 °C and hold for 15-20 minutes. This step removes any dye particles adhering to the fiber surface, improving wash fastness.
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove residual chemicals.
-
Neutralize the fabric in a bath containing 0.5 - 1.0 g/L acetic acid for 5 minutes.
-
Perform a final cold water rinse.
-
Dry the dyed fabric at a suitable temperature.
Mandatory Visualization
Caption: Workflow for dyeing polyamide fibers with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. textilelearner.net [textilelearner.net]
- 3. scribd.com [scribd.com]
- 4. sarex.com [sarex.com]
- 5. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
- 6. Disperse dyeing | PPTX [slideshare.net]
- 7. autumnchem.com [autumnchem.com]
- 8. Dyeing of polyamide fibres | PPT [slideshare.net]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
Application of Disperse Yellow 54 in the Formulation of Organic Pigments: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1] Its stable molecular structure and bright yellow hue also make it a candidate for conversion into an organic pigment for applications in plastics, inks, and coatings.[1][2] This document provides a detailed overview of the known properties of this compound and outlines protocols for its application in creating organic pigments.
Chemical and Physical Properties
This compound is synthesized through the condensation of 2-Methylquinolin-3-ol and Phthalic anhydride.[1] As a disperse dye, it has low solubility in water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione | [3] |
| CAS Number | 12223-85-7 | [1] |
| Molecular Formula | C₁₈H₁₁NO₃ | [1] |
| Molecular Weight | 289.28 g/mol | [1] |
| Appearance | Orange-yellow powder | [3] |
| Melting Point | 265 °C | [3] |
| Boiling Point | 502 °C | [3] |
| Water Solubility | Very low | [2] |
Performance Data
The following tables summarize the known performance characteristics of this compound. It is important to note that most available data pertains to its application as a disperse dye on textiles. The performance as a pigment can be expected to be similar in some aspects, such as lightfastness, due to its stable chemical structure.
Table 2: Fastness Properties of this compound (as a Dye on Polyester)
| Property | Rating (ISO Standards) | Reference |
| Light Fastness | 6-7 | [3] |
| Washing Fastness | 4-5 | [2] |
| Sublimation Fastness | Good | [2] |
| Heat Resistance (as a dye) | High (>150°C) | [2][4] |
Table 3: General Properties of Quinophthalone Pigments
| Property | General Value/Characteristic | Reference |
| Light Fastness | Generally good to excellent | [5] |
| Heat Stability | Good | [2] |
| Chemical Resistance | Good | [6] |
| Oil Absorption | Varies depending on particle size and surface treatment | [7][8] |
Experimental Protocols
The following are generalized protocols for the conversion of this compound dye into an organic pigment and its subsequent dispersion. These protocols are based on standard methods for organic pigment production and may require optimization for specific applications.
Protocol 1: Conversion of this compound Dye to an Organic Pigment
This protocol describes a laking process to convert the water-insoluble dye into a more stable pigment form.
Materials:
-
This compound powder
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable base
-
Aluminum sulfate (Al₂(SO₄)₃) or other metal salt
-
Hydrochloric acid (HCl) or other suitable acid
-
Filter paper
-
Drying oven
Procedure:
-
Preparation of the Dye Solution:
-
Create a dispersion of this compound in deionized water (e.g., 5% w/v).
-
Slowly add a dilute solution of sodium hydroxide while stirring to dissolve the dye. The exact amount will need to be determined empirically.
-
-
Precipitation of the Pigment:
-
In a separate container, prepare a solution of aluminum sulfate in deionized water (e.g., 10% w/v).
-
Slowly add the aluminum sulfate solution to the dye solution under vigorous stirring. This will cause the pigment to precipitate.
-
Adjust the pH of the mixture with dilute hydrochloric acid to ensure complete precipitation (typically a slightly acidic to neutral pH).
-
-
Isolation and Washing:
-
Filter the precipitated pigment using a Buchner funnel and filter paper.
-
Wash the filter cake thoroughly with deionized water to remove any unreacted salts and impurities. Continue washing until the conductivity of the filtrate is low.
-
-
Drying and Milling:
-
Dry the pigment in an oven at 60-80°C until a constant weight is achieved.
-
The dried pigment cake can then be milled to the desired particle size using a ball mill or jet mill.
-
Protocol 2: Preparation of a Pigment Dispersion
This protocol outlines the dispersion of the prepared this compound pigment in a resin system for use in coatings or inks.
Materials:
-
This compound pigment (from Protocol 1)
-
Dispersing agent (e.g., a polymeric dispersant)
-
Resin system (e.g., acrylic, alkyd, or polyurethane resin)
-
Solvent (compatible with the resin system)
-
High-speed disperser or bead mill
Procedure:
-
Premixing:
-
In a suitable vessel, combine the resin, solvent, and dispersing agent.
-
Stir at low speed until the dispersing agent is fully dissolved.
-
Slowly add the this compound pigment to the mixture while stirring.
-
-
Dispersion:
-
Increase the speed of the disperser to create a vortex and ensure thorough wetting of the pigment particles.
-
For finer dispersions, transfer the premix to a bead mill and process until the desired particle size is achieved.
-
-
Let-down:
-
Once the desired particle size and color strength are achieved, add the remaining resin and solvent (the "let-down") and mix at a lower speed until the dispersion is uniform.
-
Visualizations
The following diagrams illustrate the logical workflow for converting the dye to a pigment and a conceptual representation of the pigment dispersion process.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Best 2022 Latest Design this compound - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 3. echemi.com [echemi.com]
- 4. amoghchemicals.in [amoghchemicals.in]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deltaspwll.com [deltaspwll.com]
- 8. justpaint.org [justpaint.org]
Application Notes and Protocols for the Detection of Disperse Yellow 54 in Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 54 (C.I. 47020) is a quinoline-based synthetic dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to its potential to cause allergic contact dermatitis and its classification as a possible human carcinogen, regulatory bodies worldwide have restricted its use in textile products. Accurate and sensitive analytical methods are therefore essential for monitoring the presence of this compound in textile materials to ensure consumer safety and compliance with regulations.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in textiles using various analytical techniques, including High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
The primary methods for the analysis of this compound in textiles involve solvent extraction followed by chromatographic or spectrophotometric determination. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.
| Analytical Method | Principle | Key Advantages |
| HPLC-PDA | Separation based on polarity, detection by UV-Vis absorbance. | Robust, widely available, provides spectral information for peak identification. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, definitive identification. |
| UV-Vis Spectrophotometry | Quantification based on light absorbance at a specific wavelength. | Simple, rapid, and cost-effective for screening purposes. |
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the different analytical methods. Please note that specific values can vary depending on the instrumentation, column, and specific laboratory conditions.
| Parameter | HPLC-PDA | LC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 2.0 mg/kg[1] | 1.0 µg/kg[1] | Estimated: 5-10 mg/L in solution |
| Limit of Quantitation (LOQ) | 5.0 mg/kg (estimated) | 0.06 – 4.09 ng/mL (for a range of disperse dyes)[2] | Estimated: 15-30 mg/L in solution |
| Linearity (r²) | > 0.995[1] | > 0.993[2] | > 0.99 |
| Recovery | 92.1% - 98.7% (for Disperse Yellow 23)[1] | 81.8 % to 114.1 % (for a range of disperse dyes)[2] | Not applicable |
Note: Data for HPLC-PDA and LC-MS/MS for Disperse Yellow 23, a related compound, is used as a reference due to the limited availability of specific data for this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Textiles
This extraction protocol is applicable to all the analytical methods described below.
Materials:
-
Textile sample
-
Methanol (HPLC grade)
-
Chlorobenzene (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Glass vials
Procedure:
-
Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
-
Accurately weigh about 1.0 g of the textile sample into a glass flask.
-
Add 20 mL of methanol or chlorobenzene to the flask.[2]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[2]
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
The extract is now ready for analysis by HPLC-PDA, LC-MS/MS, or UV-Vis Spectrophotometry. For LC-MS/MS, a solvent exchange to a mobile phase compatible solvent may be necessary.
Caption: Workflow for the extraction of this compound from textile samples.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | PDA detector, monitoring at the λmax of this compound (around 420 nm)[1] |
Procedure:
-
Prepare a stock solution of this compound standard (100 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 to 50 µg/mL.
-
Inject the extracted sample and calibration standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Caption: Experimental workflow for HPLC-PDA analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-10 min, 20-95% B; 10-12 min, 95% B; 12.1-15 min, 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) (To be determined for this compound) |
Procedure:
-
Prepare a stock solution of this compound standard (10 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 0.1 to 100 ng/mL.
-
Inject the extracted sample and calibration standards into the LC-MS/MS system.
-
Identify and quantify this compound using the specific Multiple Reaction Monitoring (MRM) transitions.
Caption: Experimental workflow for LC-MS/MS analysis.
UV-Visible Spectrophotometry
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound standard (50 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 25 µg/mL.
-
Measure the absorbance of the calibration standards and the extracted sample at the wavelength of maximum absorbance (λmax) for this compound (approximately 420 nm). Use methanol as the blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
Caption: Logical workflow for UV-Vis spectrophotometric analysis.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound in textile samples. HPLC-PDA offers a reliable and widely accessible method for routine analysis. For higher sensitivity and definitive confirmation, LC-MS/MS is the preferred technique. UV-Visible spectrophotometry serves as a simple and rapid screening tool. The choice of method should be guided by the specific analytical requirements, including regulatory limits, and the capabilities of the laboratory. Proper validation of the chosen method is crucial to ensure accurate and reliable results.
References
Application Notes and Protocols: Disperse Yellow 54 as a Fluorescent Probe in Biological Imaging
Note to the Reader: Initial investigations into the use of Disperse Yellow 54 as a fluorescent probe for biological imaging have revealed a significant lack of specific applications and detailed protocols in the scientific literature. While this compound is classified as a fluorescent dye, its primary and well-documented use is in the textile industry.[1][2][3] The information required to generate comprehensive application notes for biological imaging, including specific photophysical properties in cellular environments, detailed staining protocols, and defined biological targets, is not available in published research.
Therefore, this document will first provide a summary of the known chemical and physical properties of this compound. Subsequently, as a practical and informative alternative for researchers interested in fluorescent probes for similar applications, we will provide detailed application notes and protocols for Nile Red , a well-characterized and widely used fluorescent probe for imaging lipid droplets and sensing hydrophobic environments.
This compound: General Information
This compound, also known as C.I. 47020, is a quinoline-based dye.[3] Its chemical structure and basic properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₁NO₃ | [3] |
| Molecular Weight | 289.28 g/mol | [3] |
| Appearance | Yellow to brown powder | [3] |
| Solubility | Insoluble in water; soluble in ethanol, strong sulfuric acid, and pyridine | [3] |
Alternative Probe: Nile Red for Biological Imaging
Nile Red (also known as Nile Blue Oxazone) is a highly effective and widely utilized fluorescent probe for the detection and imaging of intracellular lipid droplets and for sensing changes in the hydrophobicity of its environment. Its pronounced solvatochromism, characterized by a shift in its fluorescence emission spectrum depending on the polarity of the solvent, makes it a versatile tool in cell biology and drug discovery.
Photophysical Properties of Nile Red
The fluorescence of Nile Red is highly sensitive to the polarity of its environment. In aqueous media, it is virtually non-fluorescent, while in hydrophobic environments, such as lipid droplets, it exhibits strong fluorescence. This property is crucial for its use as a specific stain with a high signal-to-noise ratio.
| Property | Value (in a nonpolar solvent like Toluene) |
| Excitation Maximum (λex) | ~552 nm |
| Emission Maximum (λem) | ~636 nm |
| Molar Extinction Coefficient (ε) | ~45,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High in nonpolar solvents |
Note: These values can vary depending on the specific lipid composition and the microenvironment within the cell.
Application: Staining of Intracellular Lipid Droplets
Nile Red is extensively used to visualize and quantify lipid droplets in various cell types. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their study is crucial in research areas such as obesity, diabetes, and fatty liver disease.
Nile Red is a lipophilic stain that readily partitions into the neutral lipid core of intracellular lipid droplets. Upon binding to these hydrophobic structures, its fluorescence quantum yield increases dramatically, allowing for their specific visualization by fluorescence microscopy or quantification by flow cytometry.
Experimental Protocols
Preparation of Nile Red Stock Solution
Materials:
-
Nile Red powder
-
Dimethyl sulfoxide (DMSO) or Acetone
Procedure:
-
Prepare a 1 mg/mL stock solution of Nile Red in high-quality, anhydrous DMSO or acetone.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a light-protected container at -20°C. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Staining of Adherent Cells for Fluorescence Microscopy
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
-
Nile Red working solution (typically 1-10 µg/mL in PBS)
-
Mounting medium
Protocol:
Live-Cell Imaging:
-
Grow cells to the desired confluency on coverslips or imaging plates.
-
Wash the cells twice with warm PBS.
-
Prepare the Nile Red working solution by diluting the stock solution in warm PBS to the final concentration (e.g., 5 µg/mL).
-
Incubate the cells with the Nile Red working solution for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess stain.
-
Add fresh warm PBS or cell culture medium without phenol red for imaging.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., TRITC or Texas Red filter set).
Fixed-Cell Imaging:
-
Grow and wash cells as described for live-cell imaging.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the Nile Red working solution for 15-20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Quantification of Lipid Droplets by Flow Cytometry
Materials:
-
Suspension cells or trypsinized adherent cells
-
PBS
-
Nile Red working solution (typically 1-5 µg/mL in PBS)
-
Flow cytometry tubes
Protocol:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the Nile Red working solution to the cell suspension to the desired final concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Analyze the cells directly by flow cytometry without washing. Use an appropriate laser for excitation (e.g., 488 nm or 561 nm) and collect the emission in the yellow-gold to red channel (e.g., ~570-650 nm).
Diagrams
Experimental Workflow for Staining Lipid Droplets
Caption: General workflow for staining intracellular lipid droplets with Nile Red.
Logical Relationship of Nile Red's Solvatochromism
Caption: Principle of Nile Red's fluorescence based on environmental polarity.
References
Application Notes and Protocols for Dyeing Polyester-Cotton Blends with Disperse Yellow 54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Disperse Yellow 54 for dyeing polyester-cotton (P/C) blended fabrics. The information is intended for a scientific audience and details the dye's properties, experimental protocols for various dyeing methods, and expected outcomes.
Introduction to C.I. This compound
C.I. This compound is a non-ionic monoazo dye belonging to the quinophthalone class.[1] It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester.[2][3] Its low water solubility necessitates its application from a fine aqueous dispersion, a characteristic of disperse dyes.[2] The dye is known for its bright yellow hue and good fastness properties on polyester fibers.[2][3] When dyeing polyester-cotton blends, a two-class dye system is typically required, with a disperse dye for the polyester component and a different class of dye, such as reactive dyes, for the cellulosic cotton portion.
Physicochemical Properties of C.I. This compound
A summary of the key physicochemical properties of C.I. This compound is presented in the table below. This data is essential for understanding the dye's behavior in solution and during the dyeing process.
| Property | Value | Reference |
| C.I. Name | This compound | [4] |
| C.I. Number | 47020 | [4] |
| CAS Number | 12223-85-7 (primary), 7576-65-0 | [4] |
| Chemical Formula | C₁₈H₁₁NO₃ | [4] |
| Molecular Weight | 289.28 g/mol | [4] |
| Appearance | Yellow/Brown powder | [4] |
| Melting Point | 265 °C | [5] |
| Water Solubility | Very low (28.93 µg/L at 25 °C) | [5] |
| Solubility | Soluble in strong sulfuric acid and pyridine (when heated) | [4][6] |
Colorfastness Properties of C.I. This compound on 100% Polyester
| Fastness Property | AATCC Rating | ISO Rating | Reference |
| Lightfastness | - | 6 | [4] |
| Washing Fastness | |||
| - Fading | 4-5 | 5 | [4] |
| - Staining | 4-5 | 5 | [4] |
| Perspiration Fastness | |||
| - Fading | 5 | 5 | [4] |
| - Staining | 4-5 | 5 | [4] |
| Ironing Fastness | |||
| - Fading | 4-5 | 4-5 | [4] |
| - Staining | 3 | 4 | [4] |
| Rubbing Fastness (Crocking) | |||
| - Dry | 5 | - | [7] |
| - Wet | 4-5 | - | [7] |
Experimental Protocols for Dyeing Polyester-Cotton Blends
Dyeing polyester-cotton (P/C) blends requires a process that can successfully color both the hydrophobic polyester fibers and the hydrophilic cotton fibers. This is typically achieved using a mixture of disperse and reactive dyes. Below are detailed protocols for the most common industrial methods.
Protocol 1: Two-Bath Exhaust Dyeing Method
This method involves dyeing the polyester and cotton components in separate, sequential baths. It generally yields the best results in terms of shade and fastness but is longer and consumes more water and energy.
Experimental Workflow:
Methodology:
-
Polyester Dyeing:
-
Prepare a dyebath with this compound (e.g., 1-2% on weight of fabric, o.w.f.), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4-5.
-
Introduce the P/C fabric into the bath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5-2°C/minute and hold for 30-60 minutes.
-
Cool the bath to 70-80°C and rinse the fabric.
-
Perform reduction clearing in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse thoroughly and neutralize with a weak acid if necessary.
-
-
Cotton Dyeing:
-
Prepare a second dyebath with a suitable reactive dye (e.g., 1-2% o.w.f.) and Glauber's salt (e.g., 40-60 g/L).
-
Introduce the fabric and dye at the recommended temperature for the reactive dye (typically 60-80°C) for 30 minutes to allow for exhaustion.
-
Add soda ash (e.g., 10-20 g/L) to raise the pH and initiate fixation of the reactive dye to the cotton. Continue dyeing for another 45-60 minutes.
-
Drain the dyebath and rinse the fabric.
-
Conduct a soaping treatment at 95°C for 10-15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove hydrolyzed reactive dye.
-
Perform final hot and cold rinses and dry the fabric.
-
Protocol 2: One-Bath, Two-Step Exhaust Dyeing Method
This method is more efficient as it uses a single bath. The polyester is dyed first under acidic conditions, and then the conditions are changed to alkaline to dye the cotton portion.
Experimental Workflow:
Methodology:
-
Initial Dyebath Setup:
-
Prepare the dyebath with this compound, a dispersing agent, and acetic acid to a pH of 4-5.
-
Load the fabric and circulate at 60°C for 10 minutes.
-
-
Polyester Dyeing Stage:
-
Raise the temperature to 130°C at 1.5-2°C/minute and maintain for 30-60 minutes.
-
-
Cotton Dyeing Stage:
-
Cool the dyebath to 80°C.
-
Add a pre-dissolved, high-temperature stable reactive dye and Glauber's salt. Circulate for 20-30 minutes for dye exhaustion onto the cotton.
-
Cool further to 60°C.
-
Add soda ash to initiate fixation and run for an additional 45-60 minutes.[8]
-
-
After-treatment:
-
Drain the dyebath.
-
Rinse the fabric thoroughly.
-
Perform a soaping wash at 95°C for 10-15 minutes.
-
Final hot and cold rinses, followed by drying.
-
Protocol 3: One-Bath, One-Step Exhaust Dyeing Method
This is the most rapid but also the most technically challenging method. It requires careful selection of dyes and auxiliaries that are compatible under a single set of processing conditions. This often involves using specialized reactive dyes that can fixate under neutral or weakly acidic conditions at high temperatures.
Logical Relationship for Dye Selection:
Methodology:
-
Dyebath Preparation:
-
Set the dyebath with a pH buffering system (e.g., phosphate buffer) to maintain a pH of 6-7.
-
Add a dispersing/leveling agent that is stable to electrolytes.
-
Add this compound and a compatible high-temperature reactive dye (e.g., Kayacelon React CN types).[6]
-
Add Glauber's salt.
-
-
Dyeing Cycle:
-
Load the fabric at a starting temperature of around 40-50°C.
-
Raise the temperature to 130°C at 1.5°C/minute. During this ramp-up, the disperse dye will begin to dye the polyester, and the reactive dye will exhaust onto the cotton.
-
Hold at 130°C for 45-60 minutes. At this temperature, the disperse dye fixes into the polyester, and the specialized reactive dye forms a covalent bond with the cotton.
-
-
After-treatment:
-
Cool the dyebath to 80°C.
-
Drain, rinse, and conduct a soaping wash at 95°C to remove unfixed dyes from both fibers.
-
Final rinse and dry.
-
Considerations for Researchers
-
Dye Selection: The choice of reactive dye is critical for one-bath methods. Dyes with vinyl sulfone or other high-temperature stable reactive groups are often preferred.[8]
-
Auxiliaries: The dispersing agent must be stable at high temperatures and in the presence of electrolytes. A leveling agent may be required to ensure even dye uptake.
-
pH Control: Precise pH control is crucial. For one-bath, two-step methods, the initial acidic pH must be effectively neutralized and then made alkaline for the cotton dyeing stage.
-
Reduction Clearing: While essential for achieving optimal fastness with disperse dyes, the alkaline and reducing conditions can negatively affect some reactive dyes. In one-bath processes, this step is often replaced by a thorough soaping.
-
Reproducibility: One-bath methods can be less reproducible than two-bath methods due to the complex interactions between the two dye classes and fibers in a single bath. Careful control of all parameters is necessary.
This document provides a foundational guide for the application of this compound in the dyeing of polyester-cotton blends. Researchers should conduct preliminary trials to optimize conditions for their specific fabric and equipment.
References
- 1. aatcc.org [aatcc.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105088819A - Disperse reactive dye one-bath dyeing method - Google Patents [patents.google.com]
- 5. Sustainable reactive dyeing of polyester/cotton blend fabric via papain enzyme surface modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kayakuth.co.th [kayakuth.co.th]
- 7. Characterization of Dyeing P/C Blends Fabric: a Thermodynamic View [article.sapub.org]
- 8. admin.umt.edu.pk [admin.umt.edu.pk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation of Disperse Yellow 54 in Dye Baths
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Disperse Yellow 54 in dye baths.
Troubleshooting Guide
Aggregation of this compound can lead to inconsistent dyeing, spotting, and reduced color yield. This guide provides a systematic approach to identifying and resolving common issues during your experiments.
Key Parameters and Their Impact on Aggregation
The stability of a this compound dye bath is influenced by several critical parameters. The following table summarizes these factors, their recommended ranges, and the potential issues that can arise from deviations.
| Parameter | Recommended Range/Value | Potential Issue if Deviated |
| pH | 4.5 - 5.5[1] | Dye hydrolysis, aggregation, and color change, particularly in alkaline conditions.[1] |
| Water Hardness | < 50 ppm (CaCO₃ equivalent) | Precipitation of dispersing agents, leading to dye aggregation and spotting. |
| Dyeing Temperature | 120°C - 130°C for high-temperature methods[2][3] | Temperatures that are too high can destabilize some dispersing agents; temperatures that are too low result in poor dye uptake.[2] |
| Heating Rate | 1-2°C per minute | Rapid heating can shock the dispersion, causing premature aggregation of dye particles.[4] |
| Dispersing Agent | Anionic or a combination of anionic and non-ionic agents | Inadequate type or concentration can fail to stabilize dye particles, especially at high temperatures. |
| Liquor Ratio | 10:1 to 20:1 | A liquor ratio that is too low can hinder proper circulation and lead to uneven dyeing.[5] |
Logical Troubleshooting Flow
If you are experiencing aggregation of this compound, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The main reasons for the aggregation of this compound include:
-
Incorrect pH: The dye is most stable in a weakly acidic medium (pH 4.5-5.5).[1] Alkaline conditions can cause hydrolysis and aggregation.
-
High Water Hardness: Calcium and magnesium ions in hard water can react with dispersing agents, reducing their effectiveness and causing the dye to precipitate.
-
High Temperatures: While necessary for dyeing polyester, high temperatures can cause some dispersing agents to become less effective, leading to dye particle agglomeration.[6]
-
Rapid Heating: A fast temperature rise can destabilize the dye dispersion.[4]
-
Inadequate Dispersing Agent: Using the wrong type or an insufficient amount of dispersing agent will not provide adequate stabilization for the dye particles.
Q2: How does a dispersing agent prevent the aggregation of this compound?
A2: Dispersing agents are crucial for stabilizing disperse dyes in an aqueous solution. They function by:
-
Adsorbing onto the dye particle surface: This creates a protective layer.
-
Providing electrostatic and/or steric repulsion: The adsorbed layer prevents dye particles from coming into close contact and clumping together.
-
Reducing particle size: During the dye manufacturing process, dispersing agents assist in milling the dye to a fine, uniform particle size.
Caption: Mechanism of dye aggregation and prevention.
Q3: What type of dispersing agent is best for this compound?
A3: Anionic dispersing agents, such as lignosulfonates or naphthalene sulfonate condensates, are commonly used. For high-temperature dyeing, it is essential to select a dispersant with good thermal stability. In some cases, a blend of anionic and non-ionic surfactants can improve dispersion stability and leveling.
Q4: Can I use tap water for my dye bath?
A4: It is highly recommended to use softened or deionized water with a hardness of less than 50 ppm. If you must use tap water, its hardness should be tested. If it is high, a sequestering agent should be added to the dye bath to chelate the calcium and magnesium ions, preventing them from interfering with the dispersing agent.
Q5: How can I test the stability of my this compound dispersion?
A5: A common method is the filter paper test. A sample of the dye bath is filtered through a standardized filter paper before and after being subjected to high temperatures (e.g., 130°C). An increase in filtration time and the presence of visible dye particles on the filter paper after heating indicate poor dispersion stability.
Experimental Protocols
1. Filter Paper Test for Dispersion Stability
This method provides a qualitative assessment of the thermal stability of a this compound dispersion.
-
Materials:
-
This compound
-
Dispersing agent(s)
-
Acetic acid
-
Deionized water
-
High-temperature dyeing apparatus
-
Buchner funnel and filter flask
-
Standard filter paper (e.g., Whatman No. 2)
-
Beakers, graduated cylinders, and a balance
-
-
Procedure:
-
Prepare a dye stock solution (e.g., 10 g/L) of this compound with the desired concentration of dispersing agent.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Take an initial 200 mL sample and filter it through the Buchner funnel with the standard filter paper under vacuum. Record the time taken for the entire sample to pass through the filter. Observe the filter paper for any large dye aggregates.
-
Place another 200 mL of the dye solution in the high-temperature dyeing apparatus.
-
Heat the solution to 130°C at a rate of 2°C/minute and hold for 60 minutes.
-
Cool the solution back to room temperature.
-
Filter the heat-treated sample through a fresh piece of the same type of filter paper under the same vacuum pressure. Record the filtration time.
-
Compare the filtration times and the appearance of the filter papers from the unheated and heated samples. A significant increase in filtration time or the presence of visible color spots on the second filter paper indicates poor thermal stability.
-
2. Spectrophotometric Analysis of Aggregation
This method uses UV-Visible spectrophotometry to quantitatively assess dye aggregation. The principle is that the absorption spectrum of a dye changes upon aggregation.
-
Materials:
-
This compound
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
A suitable organic solvent (e.g., acetone) in which the dye is fully soluble (monomeric).
-
Deionized water and other components of the dye bath.
-
-
Procedure:
-
Prepare a Monomeric Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the organic solvent to create a concentrated stock solution where the dye exists as monomers.
-
Prepare Aqueous Dispersions: Prepare a series of aqueous dispersions of this compound at different concentrations in the intended dye bath formulation (including dispersing agents and buffer).
-
Measure Absorption Spectra:
-
Record the UV-Vis absorption spectrum of a dilute solution of the monomeric stock in the organic solvent to identify the wavelength of maximum absorbance (λmax) of the monomer.
-
Record the absorption spectra of the aqueous dispersions.
-
-
Analyze the Spectra:
-
A shift in the λmax to a shorter wavelength (hypsochromic or H-aggregation) or a longer wavelength (bathochromic or J-aggregation) in the aqueous dispersions compared to the monomeric solution indicates aggregation.
-
The degree of aggregation can be correlated with the magnitude of the spectral shift and changes in the shape of the absorption bands. By comparing spectra under different conditions (e.g., varying pH, temperature, or dispersing agent concentration), the relative stability can be quantified.
-
-
Caption: Experimental workflow for evaluating dye dispersion.
References
- 1. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. High temperature and high pressure dyeing method - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. Best 2022 Latest Design this compound - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Disperse Yellow 54 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Disperse Yellow 54 in dyeing processes. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (C.I. 47020) is a non-ionic quinoline-based disperse dye with a molecular formula of C₁₈H₁₁NO₃.[1][2] It is characterized by its brilliant yellow shade and is primarily used for dyeing hydrophobic synthetic fibers like polyester, polyamide, and acetate.[1][3][4] It is suitable for high-temperature, high-pressure dyeing methods and exhibits good level dyeing performance and light fastness.[4][5]
Q2: What are the main applications of this compound? A2: The primary application of this compound is the dyeing and printing of polyester fibers.[1][5] It can be used in high-temperature exhaustion dyeing, thermosol dyeing, and carrier dyeing methods.[3][4][6] It is also utilized for dyeing polyamide and acetate fibers and can be used as an organic pigment.[1][7]
Q3: Why is pH control important for dyeing with this compound? A3: Maintaining a weakly acidic pH, typically between 4.5 and 5.5, is crucial for the stability of most disperse dyes, including this compound.[6][8][9] In this pH range, dye exhaustion is satisfactory.[8] Deviations, especially towards alkaline conditions, can cause hydrolysis of the dye, leading to color changes, reduced color depth, and poor fastness.[9][10][11]
Q4: What is the recommended temperature for dyeing with this compound? A4: this compound is suitable for high-temperature dyeing methods, which are necessary to penetrate the compact structure of polyester fibers.[3][12] The typical dyeing temperature is in the range of 105-140°C, with 130°C being a commonly recommended temperature for optimal dye uptake and penetration.[6][12][13]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation, Streaks, Patches) | 1. Improper dye dispersion: Dye particles may aggregate, causing spots.[14] 2. Rapid rate of temperature rise: Can cause the dye to rush onto the fiber surface unevenly.[15][16] 3. Incorrect pH: Deviations from the optimal 4.5-5.5 range can affect dye stability and uptake rate.[14][15] 4. Poor fabric preparation: Residual oils or sizing agents can hinder uniform dye penetration.[14][15] 5. Inadequate liquor circulation: Prevents even distribution of the dye.[15] | 1. Ensure the dye is fully pre-dispersed before adding to the dyebath. Use a high-quality, high-temperature stable dispersing agent.[12][15] 2. Control the heating rate to a slow and steady rise, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.[12][15] 3. Adjust and maintain the dyebath pH at 4.5-5.5 using an acetic acid/acetate buffer system.[12][15] 4. Ensure thorough scouring and pre-treatment of the substrate to remove all impurities.[14][15] 5. Do not overload the dyeing machine to allow for proper fabric movement and liquor circulation.[15] |
| Poor Color Fastness (Wash or Rub) | 1. Incomplete removal of unfixed surface dye: Residual dye on the fiber surface can easily be washed or rubbed off.[15] 2. Dye migration: During drying or heat-setting at temperatures above 130°C, dye molecules can migrate to the fiber surface.[15][17] | 1. Perform a thorough reduction clearing process after dyeing to strip unfixed surface dye.[6][15] 2. Optimize the final heat-setting temperature and time to minimize dye migration. Lowering the setting temperature can improve fastness.[17] |
| Shade Inconsistency (Batch-to-Batch) | 1. Variations in dyeing parameters: Inconsistent control of liquor ratio, temperature profile, pH, or time.[14] 2. Water hardness: High levels of calcium and magnesium ions can interfere with dispersing agents, causing dye aggregation.[18] | 1. Strictly control all dyeing parameters for each batch to ensure reproducibility.[14] 2. Use water with a hardness of less than 50 ppm. If using hard water, add a sequestering agent to the dyebath.[18] |
| Dye Spots and Color Spots | 1. Cohesion of disperse dyes: Poor dispersion stability can cause dye particles to agglomerate.[16] 2. Oligomers: Low molecular weight polymers from polyester can crystallize on the fabric surface and adsorb dye.[16] | 1. Use high-quality dyes and effective dispersing agents. Test the dispersion stability of the dye before use.[12][19] 2. Clean dyeing machinery regularly to remove oligomer deposits. Perform an alkaline reduction cleaning on the fabric if oligomer presence is high.[16] |
Data Presentation
Table 1: Optimal Parameters for this compound Dyeing on Polyester
| Parameter | Recommended Range/Value | Potential Issue if Deviated |
| Dyeing Temperature | 125°C - 135°C[18] | Too low leads to poor dye uptake; too high can cause dye instability.[18] |
| pH | 4.5 - 5.5[15][18] | Dye hydrolysis, aggregation, and color change can occur outside this range.[9][18] |
| Holding Time at Temp. | 30 - 60 minutes[12] | Insufficient time leads to a pale shade; excessive time offers no benefit. |
| Heating Rate | 1 - 2°C / minute[12][15] | Rapid heating can shock the dispersion, causing aggregation and uneven dyeing.[15][18] |
| Water Hardness | < 50 ppm[18] | High hardness can cause precipitation of dispersing agents and dye aggregation.[18] |
| Liquor Ratio | 1:10 to 1:15[12] | Affects dye concentration and circulation. Consistency is key for reproducibility. |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
-
Fabric Preparation: Scour the polyester fabric thoroughly to remove any impurities, rinse well, and dry.
-
Dyebath Preparation (Liquor Ratio 1:10):
-
Set the dyebath at an initial temperature of 50-60°C.[6][12]
-
Add a high-temperature stable dispersing agent (e.g., 1 g/L).[15]
-
If water hardness is high, add a sequestering agent (e.g., 0.5 g/L).[15]
-
Adjust the pH of the dyebath to 4.5 - 5.5 using an acetic acid/acetate buffer system.[15][19]
-
Circulate the bath for 10 minutes to ensure homogeneity.
-
-
Dye Dispersion and Addition:
-
Separately, create a paste of the required amount of this compound (e.g., 2% on weight of fabric) with a small amount of warm water and dispersing agent.
-
Add this pre-dispersed dye to the dyebath.
-
-
Dyeing Cycle:
-
Cooling and Rinsing:
-
Cool the dyebath slowly to 60°C.
-
Remove the fabric and rinse thoroughly with water.
-
-
Reduction Clearing (After-treatment):
Protocol 2: Testing Dispersion Stability (Filter Paper Method)
This test assesses the stability of the dye dispersion, which is critical for preventing dye spots.[18][19]
-
Preparation of Dye Liquor: Prepare a 10 g/L solution of this compound. Adjust the pH to the desired level (e.g., 4.5-5.5 with acetic acid).[19]
-
Initial Filtration (Untreated Sample):
-
Take 500 mL of the prepared dye liquor.
-
Filter the solution through a standard laboratory filter paper using a funnel.
-
Visually inspect the filter paper for any dye particles or residue. A stable dispersion should leave minimal to no residue.
-
-
High-Temperature Stability Test:
-
Take another 400 mL of the initial dye liquor and place it in a high-temperature dyeing apparatus.
-
Heat the solution to 130°C and hold for 1 hour.[19]
-
Allow the solution to cool to room temperature.
-
-
Filtration of Heat-Treated Sample:
-
Filter the heat-treated dye liquor through a fresh filter paper.
-
Visually compare the residue on this filter paper with the one from the untreated sample. An increase in residue indicates poor high-temperature dispersion stability.[19]
-
Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. textilelearner.net [textilelearner.net]
- 7. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 8. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 9. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. skygroupchem.com [skygroupchem.com]
- 11. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. autumnchem.com [autumnchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 17. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 18. benchchem.com [benchchem.com]
- 19. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Reducing Effluent from Disperse Yellow 54 Dyeing Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the Disperse Yellow 54 dyeing process and subsequent effluent treatment. The focus is on minimizing environmental impact by optimizing the dyeing process and effectively treating the resulting wastewater.
Troubleshooting Guide: this compound Dyeing Process
This section addresses common issues encountered during the dyeing of polyester with this compound that can lead to increased effluent and reduced product quality.
Question: What are the primary causes of uneven dyeing (shade variation or patchiness) and how can it be prevented?
Answer: Uneven dyeing is a common problem that results in product rejection and wasted resources. The primary causes and their solutions are:
-
Improper Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration. Ensure a thorough pre-treatment, including scouring and bleaching, to achieve uniform absorbency.[1]
-
Rapid Rate of Temperature Rise: A rapid or inconsistent temperature increase during the critical dyeing phase (80°C to 130°C for polyester) can cause the dye to rush onto the fiber surface, leading to poor leveling.[1][2] It is crucial to control the heating rate to a slow and steady rise, typically 1-2°C per minute.[1][2]
-
Inadequate Dye Dispersion: Agglomeration or flocculation of dye particles in the dyebath can lead to color spots and unevenness.[2][3] This can be caused by poor dye quality, an inadequate dispersing agent, or adverse dyeing conditions.[2] Use a high-quality dispersing agent and ensure the dye is fully dispersed before adding it to the bath.[1]
-
Poor Liquor Circulation: Inadequate movement of the dye liquor through the fabric can result in uneven dye distribution. Avoid overloading the dyeing machine to allow for proper fabric movement and liquor circulation.[1]
-
Incorrect Dyebath pH: this compound is most stable in a weakly acidic dyebath. Significant deviations from the optimal pH range of 4.5-5.5 can affect the dye's stability and uptake rate.[2][4] Maintain a consistent acidic pH throughout the process using a non-volatile buffer like acetic acid.[1]
Question: My dyed fabric has poor wash and rub fastness. What is the cause and how can I improve it?
Answer: Poor color fastness is typically due to unfixed dye on the fiber surface. Key causes and remedies include:
-
Incomplete Removal of Surface Dye: After the dyeing cycle, loose dye particles often remain on the fabric surface. An effective "reduction clearing" process is necessary to remove this residual dye. This is typically done with a solution of sodium hydrosulfite and caustic soda.[2]
-
Presence of Oligomers: Oligomers, which are low molecular weight polyester byproducts, can migrate to the fiber surface during high-temperature dyeing and trap dye particles, leading to poor fastness.[5] Using appropriate dispersing agents and ensuring a proper reduction clearing process can help remove these oligomers.[5]
-
Dye Migration: Unfixed dye can migrate to the surface of the fabric during drying or storage.[6] Ensuring complete dye fixation and proper post-dyeing treatment is crucial.
Question: I am observing dye aggregation and precipitation in my dyebath. What leads to this and how can it be resolved?
Answer: Dye aggregation results in color spots on the fabric and can clog equipment.[3] The main reasons for this issue are:
-
Poor Dye Quality: The dye itself may have a poor particle size distribution or contain impurities.[7]
-
High Water Hardness: The presence of calcium and magnesium ions in the water can react with dispersing agents, reducing their effectiveness and causing the dye to agglomerate.[3][6] The use of a sequestering agent is recommended if the water hardness is high.
-
Incorrect pH: As mentioned, the pH should be maintained in the acidic range of 4.5-5.5 to ensure dye stability.[4]
-
Incompatible Auxiliaries: Ensure all chemicals used in the dyebath (dispersing agents, leveling agents, etc.) are compatible with each other and stable at high temperatures.
-
Rapid Heating: A fast heating rate can "shock" the dispersion, causing the dye particles to aggregate.[3]
Question: The final shade of the dyed fabric is different from the target shade. What could be the reason for this color deviation?
Answer: Color deviation can be caused by several factors:
-
Dye Hydrolysis: Many disperse dyes can undergo hydrolysis under alkaline conditions and high temperatures, leading to a change in color and a reduction in color depth.[8][9][10] It is critical to maintain the dyebath pH on the acidic side (4.5-5.5).[4][8]
-
Inaccurate Weighing: Ensure precise weighing of the dye and all auxiliary chemicals.
-
Process Parameter Variability: Inconsistent temperature, time, or liquor ratio between batches will lead to shade variations.
-
Substrate Differences: Variations in the polyester substrate, even between different batches from the same supplier, can affect dye uptake.
Frequently Asked Questions (FAQs) for Effluent Reduction
Q1: How can I optimize the dyeing process itself to minimize the amount of this compound in the effluent?
A1: Process optimization is key to reducing effluent at the source. This involves:
-
Using High-Quality Dyes: Dyes with good dispersion stability and high fixation rates will result in less wastage.
-
Optimizing Dyebath Parameters: Maintaining the correct pH (4.5-5.5), temperature profile, and using the right concentration of high-performance dispersing and leveling agents will maximize dye uptake by the fiber.[1][4]
-
Right Liquor Ratio: Using the lowest possible liquor-to-goods ratio without compromising level dyeing will reduce water and chemical consumption.
Q2: What are the main categories of treatment for effluent containing this compound?
A2: Treatment methods are generally categorized as physical, chemical, and biological.[11][12]
-
Physical Methods: Adsorption onto materials like activated carbon is a common and effective method for color removal.[13]
-
Chemical Methods: Advanced Oxidation Processes (AOPs) such as ozonation and Fenton's reagent are highly effective at degrading complex dye molecules.[14][15] Coagulation and flocculation are also used to remove suspended dye particles.[14]
-
Biological Methods: While many disperse dyes are resistant to biodegradation, some specialized microbial and enzymatic treatments can be effective.[10][13]
Q3: Is it possible to reuse the treated effluent?
A3: Yes, with the right treatment process, it is possible to reuse the water. Advanced methods like electrochemical oxidation and AOPs can effectively remove color and reduce Chemical Oxygen Demand (COD), making the water suitable for reuse in subsequent dyeing processes, which significantly reduces overall water consumption.
Experimental Protocols
Protocol 1: Filter Test for Dispersion Stability
This test assesses the stability of the this compound dispersion before and after high-temperature treatment.[7][16][17][18][19]
Materials:
-
This compound
-
Acetic acid
-
Beakers
-
Magnetic stirrer and stir bar
-
High-temperature dyeing apparatus (e.g., laboratory-scale jet dyer)
-
Büchner funnel and filtration flask
-
Whatman #2 filter paper (or equivalent)
-
Stopwatch
-
Graduated cylinders
Methodology:
-
Preparation of Dye Liquor: Prepare a 10 g/L solution of this compound in a beaker. Adjust the pH to 4.5-5.5 using acetic acid while stirring.
-
Initial Filtration (Untreated Sample):
-
Take 500 mL of the prepared dye liquor.
-
Set up the filtration apparatus with a pre-weighed Whatman #2 filter paper in the Büchner funnel.
-
Pour the dye liquor into the funnel and start the stopwatch.
-
Record the time it takes for the entire volume to pass through the filter.
-
Carefully remove the filter paper, allow it to dry, and visually inspect for any dye particles or residue.
-
-
High-Temperature Stability Test:
-
Take another 400 mL of the initial dye liquor and place it in the high-temperature dyeing apparatus.
-
Heat the solution to 130°C and hold for 1 hour.
-
Allow the solution to cool to room temperature.
-
-
Filtration of Heat-Treated Sample:
-
Filter the heat-treated dye liquor through a fresh, pre-weighed filter paper using the same setup as in step 2.
-
Record the filtration time.
-
Dry the filter paper and visually compare the residue on this filter paper with the one from the untreated sample.
-
Interpretation:
-
Stable Dispersion: A short filtration time and no visible residue on the filter paper, both before and after heat treatment.
-
Poor Thermal Stability: A significant increase in filtration time and the presence of visible color spots or a thick residue on the filter paper after the heat treatment.[16][18]
Protocol 2: Lab-Scale Effluent Treatment with Fenton's Reagent
This protocol outlines a procedure for the degradation of this compound in an aqueous solution using Fenton's reagent (H₂O₂ + Fe²⁺).[9][20]
Materials:
-
Effluent containing this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
Methodology:
-
Effluent Characterization: Measure the initial pH, color (absorbance at the maximum wavelength of this compound), and Chemical Oxygen Demand (COD) of the effluent sample.
-
pH Adjustment: Take a known volume of the effluent (e.g., 500 mL) in a beaker and adjust the pH to 3.0 using sulfuric acid.[9] This is the optimal pH for the Fenton reaction.
-
Fenton's Reagent Addition:
-
While stirring the pH-adjusted effluent, add a predetermined amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 50-100 mg/L Fe²⁺). Allow it to dissolve completely.
-
Add the required volume of 30% H₂O₂. The optimal H₂O₂:Fe²⁺ ratio often needs to be determined experimentally, but a starting point can be a molar ratio of 10:1 to 20:1.
-
-
Reaction: Continue stirring the solution for a specific reaction time (e.g., 60-120 minutes). Take samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Quenching the Reaction: To stop the reaction in the collected samples, raise the pH to above 8.0 with NaOH. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Analysis:
-
Allow the precipitate to settle, then centrifuge or filter the samples.
-
Measure the absorbance of the supernatant at the maximum wavelength of the dye to determine the color removal efficiency.
-
Measure the final COD of the treated sample to determine the COD reduction.
-
Protocol 3: Lab-Scale Electrochemical Oxidation
This protocol describes a basic setup for treating this compound effluent using electrochemical oxidation.
Materials:
-
Effluent containing this compound
-
Electrochemical cell (undivided batch reactor)
-
Anode (e.g., Platinum-Iridium coated Titanium, Ti/Pt-Ir) and Cathode (e.g., Stainless Steel)
-
DC power supply
-
Supporting electrolyte (e.g., NaCl or Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Methodology:
-
Effluent Preparation: Take a known volume of the effluent and place it in the electrochemical cell. Add a supporting electrolyte (e.g., 0.1 M NaCl) to increase conductivity.[21]
-
Electrolysis:
-
Place the anode and cathode in the solution, ensuring they do not touch.
-
Connect the electrodes to the DC power supply.
-
Apply a constant current or voltage and begin stirring.
-
Run the electrolysis for a set period (e.g., 60 minutes), taking samples at regular intervals.
-
-
Analysis:
-
For each sample, measure the absorbance to determine color removal.
-
Measure the COD to determine the reduction in organic load.
-
Quantitative Data Summary
The following tables summarize the efficiency of various treatment methods for disperse dye effluents, based on color and Chemical Oxygen Demand (COD) removal.
Table 1: Comparison of Advanced Oxidation Processes (AOPs) for Disperse Dye Effluent Treatment
| Treatment Method | Dye Type | Initial Concentration | Reagent Dosage | pH | Reaction Time | Color Removal (%) | COD Removal (%) | Reference |
| Fenton (Fe²⁺/H₂O₂) | Disperse Yellow 23 | Not specified | FeSO₄ & H₂O₂ | 3 | Not specified | 84.7% | 75.8% | [9] |
| Fenton (Fe²⁺/H₂O₂) | Disperse Red 167 | Not specified | FeSO₄ & H₂O₂ | 3 | Not specified | 77.2% | 78.0% | [9] |
| Ozonation (O₃) | Polyester/Acetate Dyeing Effluent | Not specified | Not applicable | Optimal | Not specified | ~90% | ~10% | [22] |
| O₃/H₂O₂/UV | Polyester/Acetate Dyeing Effluent | Not specified | Not applicable | Optimal | Not specified | 96% | 99% | [22] |
| H₂O₂/UV | Polyester/Acetate Dyeing Effluent | Not specified | Not applicable | Optimal | Not specified | Moderate | Moderate | [22] |
Table 2: Comparison of Other Treatment Methods for Disperse Dye Effluent
| Treatment Method | Dye Type | Adsorbent/Coagulant | Dosage | pH | Contact Time | Color Removal (%) | COD Removal (%) | Reference |
| Adsorption | Disperse Yellow 22 | Sawdust | 3 g/L | 2.1 | 40 min | High | Not specified | [14] |
| Adsorption | Disperse Dyes | Activated Carbon | Varies | Varies | Varies | >90% | Varies | [11][13] |
| Electrochemical Oxidation | Disperse Dyes | Ti/Pt-Ir Anode | Not applicable | Acidic | 40 min | 90% | 79% | [22] |
| Coagulation | Disperse Dyes | Polyaluminum Chloride (PACl) | 0.1 g/L | 6 | Not specified | >95% | ~95% | [8] |
| Coagulation | Disperse Dyes | MgCl₂ | Varies | Optimal | Not specified | High | Lower than PACl | [8] |
Visualizations
Diagram 1: General Workflow for this compound Dyeing
Caption: A typical workflow for dyeing polyester with this compound.
Diagram 2: Troubleshooting Workflow for Uneven Dyeing```dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. Alkaline Hydrolysis and Dyeing Characteristics of Sea-Island-Type Ultramicrofibers of PET Tricot Fabrics with Black Disperse Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. textilelearner.net [textilelearner.net]
- 7. 5 important performance and test methods of disperse dyes part 3 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oaji.net [oaji.net]
- 15. Recent Progress in Materials | A Review of Various Treatment Methods for the Removal of Dyes from Textile Effluent [lidsen.com]
- 16. benchchem.com [benchchem.com]
- 17. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 18. 5 ways to identify the quality of disperse dyes [tianshengchem.com]
- 19. bangtextile.com [bangtextile.com]
- 20. researchgate.net [researchgate.net]
- 21. pjoes.com [pjoes.com]
- 22. Comparison of various advanced oxidation processes and chemical treatment methods for COD and color removal from a polyester and acetate fiber dyeing effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Disperse Yellow 54
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the light fastness of fabrics dyed with Disperse Yellow 54.
Troubleshooting Guide
This guide addresses common issues observed during experimental work to enhance the light fastness of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor light fastness despite using a UV absorber. | 1. Inadequate concentration of UV absorber: The amount of UV absorber applied may be insufficient to provide adequate protection.[1] 2. Improper application method: The chosen method (exhaust, pad-thermosol) may not be optimal for the specific UV absorber and fabric type.[2][3] 3. Incompatible UV absorber: The selected UV absorber may not be effective for the chemical structure of this compound or the fiber type. 4. Sub-optimal curing/fixation: The temperature and time for curing the UV absorber may not be sufficient for proper fixation onto the fiber.[2] | 1. Optimize UV absorber concentration: Increase the concentration of the UV absorber in a stepwise manner and evaluate the corresponding improvement in light fastness. A typical application range is 30-40 g/L.[2][3] 2. Select an appropriate application method: Refer to the technical data sheet of the UV absorber for the recommended application protocol. The pad-thermosol process is often effective for polyester.[2][3] 3. Choose a suitable UV absorber: Benzotriazole and benzophenone derivatives are commonly used for polyester.[1][4] Experiment with different types to find the most effective one. 4. Ensure proper curing conditions: Follow the recommended curing temperature and time for the specific UV absorber. For example, a typical curing condition is 170-180°C for 3 minutes.[2] |
| Uneven light fastness across the fabric. | 1. Uneven application of UV absorber: Inconsistent padding pressure or liquor pickup can lead to non-uniform distribution of the UV absorber. 2. Poor dye leveling: Uneven initial dyeing can result in variations in dye concentration, leading to differential fading.[1] 3. Dye migration during drying or curing: Improper drying or curing conditions can cause the dye or UV absorber to migrate, resulting in uneven protection. | 1. Ensure uniform application: Calibrate the padding mangle for even pressure and monitor the liquor pickup to ensure consistency across the fabric width and length. 2. Optimize the dyeing process: Employ appropriate leveling agents and control the rate of temperature rise during dyeing to ensure even dye uptake. 3. Control drying and curing: Use a suitable anti-migration agent in the padding liquor and control the drying and curing temperatures and times to minimize migration. |
| Yellowing of the fabric after UV absorber application. | 1. High concentration of UV absorber: Excessive amounts of some UV absorbers can lead to yellowing, especially upon exposure to heat or light.[3] 2. Thermal degradation of the UV absorber: High curing temperatures can cause some UV absorbers to degrade and yellow. 3. Interaction with other finishing agents: Certain softeners or other finishing chemicals may react with the UV absorber to cause yellowing. | 1. Use the optimal concentration: Avoid excessive use of the UV absorber. Determine the minimum effective concentration that provides the desired light fastness. 2. Adhere to recommended curing temperatures: Do not exceed the recommended curing temperature for the selected UV absorber. 3. Check for chemical compatibility: Conduct preliminary tests to ensure that all finishing agents are compatible and do not cause undesirable side effects like yellowing. |
| Significant shade change after UV absorber treatment. | 1. Inherent color of the UV absorber: Some UV absorbers may have a slight inherent color that can alter the final shade of the dyed fabric. 2. pH sensitivity of the dye: The pH of the UV absorber finishing bath may affect the shade of the pH-sensitive this compound. | 1. Select a colorless UV absorber: Choose a UV absorber that is colorless and has minimal impact on the shade of the dye. 2. Control the pH of the finishing bath: Buffer the finishing bath to a pH that is neutral or within the stable range for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the typical light fastness rating of this compound on polyester without any treatment?
This compound is known to have good light fastness, and on polyester, it can achieve a rating of 6-7 on the blue wool scale.[5] However, for applications requiring very high light fastness, such as automotive or outdoor textiles, enhancement is often necessary.
Q2: How do UV absorbers improve the light fastness of this compound?
UV absorbers are organic compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless heat energy.[3] By absorbing the UV radiation before it can reach the dye molecules, they prevent the photo-degradation of the dye's chromophoric structure, thus enhancing light fastness.
Q3: What are the most common types of UV absorbers used for polyester fabrics?
The most common types of UV absorbers for polyester are derivatives of benzotriazole, benzophenone, and triazine.[1][6] These are effective in absorbing UV radiation in the range that is most damaging to disperse dyes.
Q4: Can the dyeing process itself influence the light fastness of this compound?
Yes, the dyeing process plays a crucial role. Factors that influence the final light fastness include:
-
Dyeing Temperature and Time: Inadequate temperature or time can lead to poor dye penetration and fixation, leaving more dye on the fiber surface, which is more susceptible to fading.[7]
-
pH of the Dyebath: The pH should be controlled to ensure optimal dye exhaustion and fixation.
-
Reduction Clearing: A thorough reduction clearing process after dyeing is essential to remove any unfixed dye from the fiber surface.[7] This surface dye has poor light fastness and can contribute to initial fading.
Q5: Are there any alternative methods to UV absorbers for improving light fastness?
While UV absorbers are a primary method, other factors can contribute to improved light fastness:
-
Dye Selection: For very high-fastness requirements, selecting dyes with inherently better light fastness is a key strategy.[1]
-
Fiber Type: The type of polyester and the presence of delustrants like titanium dioxide can influence UV protection.[2]
-
Finishing Agents: Certain finishing agents can impact light fastness, so their selection should be done carefully.[8]
Experimental Protocols
Protocol 1: Application of a UV Absorber by the Pad-Dry-Cure Method
This protocol describes a general procedure for applying a UV absorber to a polyester fabric dyed with this compound.
Materials:
-
Dyed polyester fabric
-
UV absorber (e.g., a benzotriazole derivative)
-
Wetting agent
-
Anti-migration agent
-
Acetic acid (to adjust pH)
-
Padding mangle
-
Stenter (for drying and curing)
Procedure:
-
Padding Bath Preparation:
-
Prepare a finishing bath containing the UV absorber (e.g., 20-40 g/L), a wetting agent (e.g., 1 g/L), and an anti-migration agent (e.g., 10-20 g/L).
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
-
Padding:
-
Immerse the dyed polyester fabric in the padding bath.
-
Pass the fabric through the padding mangle at a set pressure to achieve a wet pick-up of 60-70%.
-
-
Drying:
-
Dry the padded fabric in a stenter at 100-120°C for 1-2 minutes.
-
-
Curing:
-
Cure the dried fabric in the stenter at a higher temperature, typically 170-190°C, for 1-3 minutes. The exact temperature and time will depend on the specific UV absorber used.
-
-
Post-Treatment:
-
The fabric is now ready for evaluation. No further washing is typically required.
-
Protocol 2: Light Fastness Testing (ISO 105-B02)
This protocol provides a condensed overview of the ISO 105-B02 test method for assessing the color fastness to artificial light.[9][10][11][12][13]
Apparatus:
-
Xenon arc lamp apparatus
-
Blue wool standards (ISO 105-B08)[13]
-
Grey scale for assessing color change (ISO 105-A02)[13]
-
Specimen holders
-
Masks
Procedure:
-
Specimen Preparation:
-
Cut a specimen of the treated fabric to the required dimensions for the specimen holder.
-
-
Mounting:
-
Mount the specimen in the holder, alongside the appropriate blue wool standards. A portion of both the specimen and the standards should be covered with an opaque mask.
-
-
Exposure:
-
Place the mounted specimens in the xenon arc test chamber.
-
Expose the specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in the standard.
-
-
Evaluation:
-
Periodically inspect the specimens and the blue wool standards.
-
The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale, or when a certain blue wool standard has faded to a specific degree.
-
The light fastness of the specimen is rated by comparing which blue wool standard shows a similar amount of fading. The rating is given on a scale of 1 (very poor) to 8 (excellent).
-
Quantitative Data Summary
The following table summarizes the expected improvement in light fastness of polyester fabric dyed with this compound after the application of a UV absorber. The values are indicative and can vary based on the specific UV absorber, its concentration, the application method, and the initial dye depth.
| Treatment | Typical Light Fastness Rating (ISO 105-B02) |
| Control (No UV Absorber) | 6 - 7 |
| With UV Absorber (e.g., Benzotriazole type) | 7 - 8 |
Visualizations
Experimental Workflow for Enhancing Light Fastness
Caption: Workflow for dyeing, UV protective finishing, and evaluation.
Logical Relationship of Factors Affecting Light Fastness
Caption: Key factors influencing the light fastness of dyed fabrics.
Decision Tree for Troubleshooting Poor Light Fastness
Caption: A decision-making guide for troubleshooting poor light fastness.
References
- 1. autumnchem.com [autumnchem.com]
- 2. UV Protective Finishes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 3. UV Protection Finishes - Free Technology Industry Articles - Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. testinglab.com [testinglab.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. testextextile.com [testextextile.com]
- 12. atlas-mts.com.br [atlas-mts.com.br]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Yellow 54
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with Disperse Yellow 54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Disperse Yellow E3G, is a non-ionic quinoline dye.[1][2][3] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[4] It is suitable for high-temperature, high-pressure dyeing methods and is known for its brilliant yellow shade, good leveling performance, and high light fastness.[2][5]
Q2: What are the fundamental causes of uneven dyeing with disperse dyes like this compound?
Uneven dyeing is a common defect in textile finishing, appearing as inconsistent shades, streaks, or blotches.[6] The primary causes stem from the unstable distribution of the dye, which can be influenced by several factors:[6]
-
Improper Dye Dispersion: Agglomeration or flocculation of dye particles in the dyebath can lead to color spots and unevenness.[7][8] This can be caused by poor dye quality, inadequate dispersing agent, or adverse dyeing conditions.[7]
-
Incorrect Temperature Control: The rate of temperature increase is critical. A rapid or inconsistent temperature rise can cause the dye to rush onto the fiber surface, resulting in poor leveling and localized dark patches.[6][7][9]
-
Inadequate pH Control: Disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5).[4][10][11] Deviations from this range can affect the dye's stability, solubility, and uptake rate, leading to shade variations.[6][7][10][12]
-
Poor Fabric Preparation: Residual impurities like oils, sizing agents, or knitting oils on the fabric can hinder uniform dye penetration and cause dyeing defects.[7][13][14][15]
-
Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[7][9] Poor quality auxiliaries can cause cohesion and precipitation at high temperatures.[13]
-
Water Hardness: Hard water containing metallic ions like calcium, magnesium, and iron can react with dyes and chemicals, leading to precipitation and uneven color.[15]
Troubleshooting Guide for Uneven Dyeing
This guide addresses common uneven dyeing issues encountered when using this compound and provides recommended actions.
| Issue | Potential Cause | Recommended Action |
| Color Specks or Spots | Inadequate dispersion of the dye; dye agglomeration.[7][8] | - Ensure the dye is pre-dispersed into a fine paste with a small amount of warm water and a dispersing agent before adding it to the dyebath.[4][7]- Use a high-quality dispersing agent stable at high temperatures.[9]- Check for impurities in the dyeing tank and ensure proper cleaning.[13] |
| Streaky or Patchy Dyeing | Poor dye migration and leveling due to rapid temperature rise or inadequate circulation.[6][7] | - Employ a slower, controlled rate of temperature rise, especially between 80°C and 130°C (e.g., 1-2°C per minute).[7][16]- Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[7][9]- Ensure adequate agitation and circulation of the dyebath and avoid overloading the dyeing machine.[7][15] |
| Shade Inconsistency (Batch-to-Batch) | Variations in dyeing parameters or substrate. | - Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.[7]- Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment.[7]- Verify the quality and concentration of dyes and auxiliaries. |
| Light or Pale Shade | Insufficient dye uptake. | - Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C for high-temperature methods).[7]- Check the pH of the dyebath; it should be in the optimal acidic range (4.5-5.5).[4][7][11]- Ensure the correct amount of dye was used for the weight of the fabric.[7] |
| Color Bleeding or Poor Wash Fastness | Improper after-treatment; unfixed dye on the fiber surface. | - Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[7][9]- Ensure adequate rinsing after reduction clearing to remove all residual chemicals.[7][14] |
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol provides a general procedure for dyeing polyester fabric. Optimal concentrations and parameters may need to be adjusted based on specific equipment and substrate.
1. Fabric Preparation:
-
Thoroughly scour the polyester fabric with a solution of a non-ionic detergent (e.g., 1 g/L) and soda ash (e.g., 1 g/L) at 80-90°C for 20-30 minutes to remove any impurities, oils, or sizing agents.[13][16]
-
Rinse the fabric well with hot and then cold water until neutral and dry.[16]
2. Dyebath Preparation:
-
Set the liquor ratio (the ratio of the weight of the liquor to the weight of the goods), for example, between 10:1 and 20:1.[7]
-
Fill the dyeing vessel with water and add a sequestering agent if using hard water.
-
Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L) and a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).[7]
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4][7][11]
3. Dye Dispersion:
-
Separately, create a smooth, fine paste of the required amount of this compound with a small amount of warm water and a dispersing agent.[4][7]
-
Add more warm water to the paste to create a well-dispersed solution.
4. Dyeing Cycle:
-
Add the prepared dye dispersion to the dyebath.
-
Introduce the prepared fabric.
-
Start circulation and raise the temperature to 50-60°C and hold for 10-15 minutes.[4]
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[7][16]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4][7]
-
Cool the dyebath down to 70-80°C.
5. After-treatment (Reduction Clearing):
-
Drain the dyebath and rinse the fabric.
-
Prepare a new bath with Sodium Hydrosulfite (1-2 g/L) and Caustic Soda to achieve an alkaline pH.
-
Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.[7]
-
Rinse thoroughly with hot and then cold water.[7]
-
Neutralize with acetic acid if necessary, followed by a final rinse.
-
Dry the fabric.
Recommended Dyeing Parameters (High-Temperature Method)
| Parameter | Recommended Value | Rationale |
| Dye Concentration | 1-3% (on weight of fabric) | Dependent on desired shade depth. |
| Liquor Ratio | 1:10 - 1:20 | Ensures even circulation and dye distribution.[7] |
| pH | 4.5 - 5.5 (Acetic Acid) | Optimal for disperse dye stability and exhaustion.[4][10][11] |
| Dispersing Agent | 0.5 - 1.0 g/L | Prevents dye agglomeration at high temperatures.[7] |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes even dye uptake and migration.[7][9] |
| Dyeing Temperature | 130°C | Swells polyester fibers, allowing dye molecules to penetrate and fix within the fiber.[4][7] |
| Dyeing Time | 30 - 60 minutes (at 130°C) | Ensures complete dye penetration and fixation.[4][7] |
| Rate of Temp. Rise | 1 - 2°C / minute | Prevents rapid, uneven dye uptake ("strike").[7][16] |
Visualizations
Experimental Workflow Diagram
Caption: High-temperature exhaust dyeing workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing uneven dyeing issues.
References
- 1. Page loading... [guidechem.com]
- 2. Preparation technology of dye this compound# - Eureka | Patsnap [eureka.patsnap.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. textilelearner.net [textilelearner.net]
- 5. nbinno.com [nbinno.com]
- 6. vichem.vn [vichem.vn]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting the dispersion stability of Disperse Dyes - Knowledge [colorfuldyes.com]
- 9. Uneven Dyeing: What Causes It? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 12. What are the effects of pH on the dyeing of Disperse Violet? - Blog [etowndyes.com]
- 13. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
- 14. skygroupchem.com [skygroupchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Effect of dispersing agents on Disperse Yellow 54 stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of C.I. Disperse Yellow 54. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C.I. 47020) is a non-ionic quinoline-based dye with low water solubility.[1][2] Its molecular formula is C₁₈H₁₁NO₃ and it appears as an orange or brown powder.[2][3][4] It is primarily used for dyeing hydrophobic synthetic fibers like polyester, acetate, and nylon.[1][3][5] Due to its good level dyeing performance and high light fastness (rated 6-7), it's suitable for high-temperature, high-pressure dyeing methods.[3]
Q2: What are the common stability issues encountered with this compound?
Disperse dyes like Yellow 54 are prone to stability issues in aqueous dispersions, especially under high-temperature dyeing conditions.[6][7] Common problems include:
-
Aggregation and Flocculation: Dye particles clumping together, which can lead to spotting on fabrics, reduced color yield, and uneven dyeing.[5][7]
-
Crystallization: Growth of dye particles at elevated temperatures, which can alter the shade and reduce dyeing efficiency.[6][7]
-
Poor Thermal Stability: The dispersion may break down at the high temperatures required for polyester dyeing (typically 125-135°C), leading to dye precipitation.[8]
-
Sensitivity to pH and Water Hardness: The stability of the dispersion is highly dependent on the pH and the presence of mineral salts in the water.[8][9]
Q3: What is the role of a dispersing agent?
Dispersing agents are essential additives that stabilize the fine dye particles in the aqueous dye bath.[5][10] They work by adsorbing onto the surface of the dye particles, preventing them from aggregating through electrostatic repulsion or steric hindrance.[11][12] This ensures a uniform and stable dispersion, which is crucial for achieving consistent and vibrant coloration.[12][13]
Q4: What types of dispersing agents are commonly used with this compound?
The most common dispersing agents for disperse dyes are anionic surfactants.[10][13] Two major classes have proven effective:
-
Lignosulfonates: These are byproducts of the wood pulping industry and are considered an eco-friendly option.[14][15] They are effective at preventing dye aggregation and can withstand high temperatures.[14][16]
-
Naphthalene Sulfonate Formaldehyde Condensates (NSF): These are synthetic polymers known for their excellent thermal stability, making them ideal for high-temperature dyeing processes.[5][17][18] They are highly effective at maintaining a stable dispersion and preventing particle growth.[11][19]
Troubleshooting Guide
Issue: Poor Dispersion Stability (Visible Particles, Sedimentation)
If you observe particle growth, aggregation, or sedimentation in your this compound dye bath, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound dispersion stability.
Data on Dispersing Agents
The selection of a suitable dispersing agent is critical for maintaining the stability of this compound, especially at high temperatures. The performance of a dispersing agent is influenced by its chemical structure and molecular weight.
Table 1: Comparison of Common Dispersing Agent Types
| Dispersing Agent Type | Chemical Nature | Key Advantages | Considerations |
| Lignosulfonates | Anionic, natural polymer derived from wood lignin[14] | Eco-friendly, biodegradable, cost-effective, good thermal stability.[15][20] | Performance can vary based on the wood source and molecular weight; may cause some staining on polyester fibers.[21] |
| Naphthalene Sulfonate Formaldehyde Condensates (NSF/SNF) | Anionic, synthetic polymer[18] | Excellent high-temperature stability, strong dispersing action, widely used for polyester dyeing.[5][17] | Not biodegradable, derived from fossil fuels.[20] |
| Polymeric Surfactants (e.g., Polyacrylates) | Anionic or Non-ionic | Effective in preventing particle settling and can be tailored for specific pH conditions.[22][23] | May be more expensive; compatibility with other auxiliaries must be checked. |
Table 2: Influence of Lignosulfonate Properties on Dispersion Stability
| Property | Effect on Stability | Finding |
| Molecular Weight | Higher molecular weight generally improves high-temperature stability.[14][21] | Lignosulfonates with higher molecular weights are more effective at preventing dye aggregation during high-temperature dyeing processes.[21] |
| Degree of Sulfonation | Higher sulfonation can decrease high-temperature stability.[21] | While sulfonate groups provide the necessary negative charge for dispersion, an excessively high content can reduce the agent's stability at elevated temperatures.[21] |
| Source (Wood Type) | Affects molecular weight and purity. | Lignosulfonates derived from poplar and masson pine have shown better high-temperature stability compared to those from bamboo.[21] |
Experimental Protocols
Protocol 1: Evaluation of High-Temperature Dispersion Stability (Filter Paper Method)
This method provides a quick and effective way to assess the stability of a this compound dispersion under simulated dyeing conditions.[9][24][25]
Objective: To determine if the dye dispersion remains stable after being subjected to high temperatures.
Materials:
-
This compound
-
Selected dispersing agent(s)
-
Acetic acid (for pH adjustment)
-
Deionized water
-
High-temperature, high-pressure laboratory dyeing machine
-
Whatman #2 filter paper
-
Beakers, graduated cylinders, magnetic stirrer
-
Porcelain funnel and suction flask
Procedure:
-
Prepare Dye Dispersion: Create a 10 g/L dispersion of this compound in deionized water containing the desired concentration of the dispersing agent.
-
Adjust pH: Use acetic acid to adjust the pH of the dispersion to between 4.5 and 5.5.[9]
-
Initial Filtration (Control): Take a 100 mL aliquot of the prepared dispersion. Filter it under suction through a Whatman #2 filter paper. Observe the filter paper for any large dye particles or aggregates. Note the time taken for filtration.
-
Heat Treatment: Place a 400 mL aliquot of the dispersion into the dyeing machine vessel.
-
Simulate Dyeing Cycle: Heat the dispersion to 130°C and maintain this temperature for 60 minutes.[9][24]
-
Cooling: Allow the dispersion to cool down to below 100°C.
-
Final Filtration: Filter the heat-treated dispersion through a fresh Whatman #2 filter paper.
-
Analysis: Compare the filter paper from the final filtration to the control. An increase in the number and size of colored spots on the paper indicates poor high-temperature stability.[24] A significant increase in filtration time also suggests particle aggregation.[25] A stable dispersion will show minimal to no residue on the filter paper.[9]
Caption: Experimental workflow for the Filter Paper Test.
References
- 1. nbinno.com [nbinno.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. autumnchem.com [autumnchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. benchchem.com [benchchem.com]
- 9. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. textilelearner.net [textilelearner.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Role of Dispersing Agents in the Use of Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 13. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 14. Lignosulfonate works as a dye dispersant - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]
- 15. Lignosulfonates in Textile and Dyeing – GREEN AGROCHEM [greenagrochem.com]
- 16. Dyestuff Dispersant - Lignin Based - Qingdao Sunaswan Chemical Co.,Ltd [sunaswan.com]
- 17. nbinno.com [nbinno.com]
- 18. lignincorp.com [lignincorp.com]
- 19. lijingchem.com [lijingchem.com]
- 20. borregaard.com [borregaard.com]
- 21. researchgate.net [researchgate.net]
- 22. texauxchemicals.com [texauxchemicals.com]
- 23. locusingredients.com [locusingredients.com]
- 24. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 25. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Minimizing dye migration of Disperse Yellow 54 during heat setting
Technical Support Center: Disperse Yellow 54
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in minimizing dye migration of this compound during the heat setting process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the application of this compound, focusing on the prevention of dye migration.
Q1: What is dye migration and why is it a concern with this compound?
A: Dye migration, specifically thermal migration, is the movement of disperse dye molecules from the interior of a synthetic fiber (like polyester) to its surface during dry heat treatments at temperatures above 130°C, such as heat setting.[1][2] This phenomenon is driven by the redistribution of the dye between the fiber and any solvents, such as residual surfactants or finishing agents, on the fiber's surface.[1][2] For this compound, this can lead to several quality issues, including:
-
Reduced color fastness (e.g., to rubbing, washing, and perspiration).[1]
-
Unwanted changes in the final shade of the fabric.[1]
-
Staining of adjacent materials or equipment.[3]
Q2: What are the primary factors that cause dye migration during heat setting?
A: The main factors influencing the thermal migration of disperse dyes are:
-
Heat Setting Temperature and Time: Higher temperatures (above 140°C) and prolonged exposure significantly increase dye migration.[1][4]
-
Auxiliary Chemicals: The presence of surfactants, softeners, leveling agents, and other finishing agents on the fabric surface can act as a solvent for the dye, promoting its movement to the surface.[1][5]
-
Dye Concentration: Deeper and darker shades are more prone to migration due to a higher concentration of dye within the fibers.[2]
-
Dyeing Method: High-temperature, high-pressure dyeing methods can result in a higher tendency for outward migration during subsequent heat treatments compared to other methods.[5]
-
Inadequate Cleaning: Failure to thoroughly remove all auxiliary chemicals after dyeing and before heat setting is a primary cause of migration.[6]
Q3: How can I visually identify if dye migration has occurred?
A: Signs of dye migration include a noticeable change in the fabric's shade after heat setting, poor rubbing fastness (color transfers easily when rubbed), and staining on adjacent white or light-colored fabrics during storage or subsequent processing. A simple test involves pressing the dyed fabric against a white fabric at an elevated temperature (e.g., 180°C for 30 seconds) and checking for color transfer.[7]
Q4: What is an anti-migration agent and how does it work?
A: An anti-migration agent is a chemical additive used in the dye bath or padding liquor to prevent the movement of dye particles during drying and heat setting.[8] Its mechanisms of action include:
-
Increasing Viscosity: It thickens the dye solution, physically hindering the movement of dye particles within the capillaries of the fabric.[9]
-
Adsorption: The agent's molecules can loosely adsorb dye particles, forming larger agglomerates that are less mobile.[9]
-
Film Formation: Some agents form a thin, flexible film on the fabric surface during drying, which acts as a barrier to prevent dye from migrating.[9]
-
Hydration: Certain agents hydrate extensively, reducing the amount of free water available to transport the dye.[9]
Q5: What are the recommended process modifications to minimize migration?
A: To minimize migration, consider the following process adjustments:
-
Optimize Heat Setting: Whenever possible, use a lower heat setting temperature (ideally below 130°C) and a shorter duration.[1][2]
-
Pre-Set Before Dyeing: Heat setting the fabric before dyeing can allow for milder heat treatment conditions after dyeing.[2]
-
Thorough Washing: Ensure a rigorous reduction clearing and rinsing process after dyeing to remove all unfixed dye and residual auxiliary chemicals from the fiber surface.[6]
-
Select Compatible Auxiliaries: Carefully choose finishing agents like softeners and antistatic agents that are known to not cause or promote thermal migration.[6]
Quantitative Data Summary
The following tables provide key quantitative parameters for dyeing polyester with this compound and for the subsequent heat setting process.
Table 1: Recommended Parameters for High-Temperature Exhaust Dyeing of Polyester with this compound
| Parameter | Recommended Value | Rationale & Remarks |
|---|---|---|
| Dye Concentration | 0.5 - 2.0% (on weight of fiber) | Adjust based on desired shade depth. |
| Liquor Ratio | 1:10 to 1:20 | Ensures even circulation and dye uptake. |
| pH of Dyebath | 4.5 - 5.5 | A weakly acidic medium is optimal for the stability of most disperse dyes.[10] |
| Dispersing Agent | 1 - 2 g/L | Prevents dye agglomeration at high temperatures. |
| Leveling Agent | 0.5 - 1 g/L | Promotes uniform dye distribution. |
| Dyeing Temperature | 130 - 135°C | Necessary to open the polyester fiber structure for dye penetration.[11][12] |
| Dyeing Time | 30 - 60 minutes (at top temperature) | Ensures complete dye diffusion and fixation. |
| Heating Rate | 1 - 2°C / minute | A controlled heating rate prevents premature dye fixation and promotes level dyeing.[13] |
| Cooling Rate | ~2°C / minute | Slow cooling helps prevent the formation of permanent creases in the fabric.[12] |
Table 2: Heat Setting Parameters for Polyester and Blended Fabrics
| Fabric Type | Temperature Range (°C) | Time (seconds) | Key Considerations |
|---|---|---|---|
| 100% Polyester | 170 - 210°C | 15 - 40 | Standard range for dimensional stability. Temperatures above 140°C significantly increase migration risk.[1][14][15] |
| Polyester / Cotton Blends | 180 - 200°C | ~30 | Higher temperatures risk yellowing or damaging the cotton component.[15] |
| Polyester / Wool Blends | 170 - 190°C | ~30 | Heat setting is typically performed before dyeing for these blends.[15] |
| Polyester / Silk Blends | ~190°C | ~30 | Balances setting the polyester without damaging the silk.[15] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
Materials:
-
Polyester fabric, pre-scoured
-
C.I. This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and Sodium hydroxide (for reduction clearing)
-
High-temperature dyeing apparatus
Procedure:
-
Dye Bath Preparation: Prepare a dyebath with the required amounts of water, dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.
-
Dye Dispersion: Make a paste of the this compound powder with an equal amount of dispersing agent and a small quantity of cold water.[12] Stir to form a smooth paste, then dilute with warm water (40-50°C) before adding to the dyebath.[12]
-
Dyeing Cycle:
-
Rinsing: Drain the dyebath and rinse the fabric thoroughly with warm water.
-
Reduction Clearing: Prepare a new bath at 50°C containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[12] Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes to remove unfixed surface dye.[12]
-
Final Rinse & Dry: Drain the reduction clearing bath, rinse the fabric with hot water, then cold water, and finally dry at a moderate temperature.
Protocol 2: Evaluation of Thermal Dye Migration
This protocol provides a method to assess the tendency of this compound to migrate during heat treatment.
Materials:
-
Dyed polyester fabric sample
-
Undyed multifiber fabric (containing polyester, nylon, cotton, etc.)
-
Laboratory hot press or oven
-
Gray scale for assessing staining
Procedure:
-
Sample Preparation: Place a piece of the dyed polyester fabric between two pieces of the undyed multifiber fabric, creating a composite sample.
-
Heat Treatment: Place the composite sample in a hot press or oven and treat at 180°C for 30 seconds.[7]
-
Assessment:
-
After cooling, separate the fabrics.
-
Visually assess the degree of staining on each type of fiber in the multifiber test fabric.
-
Quantify the staining using the standard gray scale (rating from 1 for severe staining to 5 for no staining). A rating of 3 or higher is generally considered acceptable for dyes with low thermal migration.[7]
-
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Dye Migration
Caption: A step-by-step workflow for troubleshooting and resolving dye migration issues.
Diagram 2: Experimental Workflow to Minimize Dye Migration
Caption: Optimized workflow for dyeing and heat setting to prevent dye migration.
References
- 1. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 2. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. textilelearner.net [textilelearner.net]
- 4. The Impact of Disperse Dye Thermal Migration on the Color Fastness of Polyester Fibers and Improvement Methods [million-ton.com]
- 5. What are main factors affecting the thermal migration of disperse dyes?(2) - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. Migration after dyeing of disperse dyes - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. bangtextile.com [bangtextile.com]
- 8. nbinno.com [nbinno.com]
- 9. Anti-migration Agent - Dyeing-pedia [china-dyestuff.com]
- 10. benchchem.com [benchchem.com]
- 11. Disperse Tinting for Polyester Woven Fabric | Stenter Method for Polyester Dyeing | Chemical Used in Stenter machine padding method | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 12. benchchem.com [benchchem.com]
- 13. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 14. meeraind.com [meeraind.com]
- 15. textilelearner.net [textilelearner.net]
Technical Support Center: Troubleshooting Poor Wash Fastness in Textiles Dyed with Disperse Yellow 54
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing poor wash fastness in textiles dyed with C.I. Disperse Yellow 54. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and development work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its typical end-uses?
This compound is a quinophthalone disperse dye known for its brilliant yellow shade and is primarily used for dyeing hydrophobic synthetic fibers, especially polyester. It is suitable for high-temperature and high-pressure dyeing methods. Given its good light fastness, it is often used in apparel and other textile applications where color durability is important.
Q2: We are observing significant color bleeding from our polyester fabric dyed with this compound during washing. What are the primary causes?
Poor wash fastness in polyester textiles dyed with this compound is typically attributed to one or a combination of the following factors:
-
Unfixed Surface Dye: The most common cause is the presence of dye particles that have not penetrated and fixed within the polyester fiber matrix and are only loosely adhered to the surface.[1][2] These unfixed dye particles are easily removed during washing, leading to color bleeding and staining of adjacent fabrics.
-
Improper Dyeing Process: Inadequate control of dyeing parameters such as temperature, time, and pH can result in incomplete dye diffusion into the fibers.[3] For disperse dyes, dyeing at a sufficiently high temperature (typically around 130°C for polyester) is crucial to swell the fibers and allow for dye penetration.[3]
-
Dye Agglomeration: Disperse dyes have low water solubility and can aggregate into larger particles in the dyebath. These aggregates are too large to penetrate the fiber and remain on the surface.
-
Thermal Migration: During post-dyeing heat treatments like drying or heat-setting, dye molecules can migrate from the interior of the fiber to the surface.[4] This phenomenon, known as thermomigration, increases the amount of surface dye that can be washed off.
-
Dye Hydrolysis: Although this compound is generally stable, under certain alkaline conditions, the dye molecule can undergo hydrolysis, leading to a breakdown of the chromophore and a change in color and fastness properties.
Q3: What is "reduction clearing" and is it necessary for improving the wash fastness of this compound?
Reduction clearing is a critical post-dyeing chemical treatment designed to remove unfixed disperse dye from the surface of polyester fibers.[1][5] It is highly recommended, especially for medium to dark shades, to achieve good wash fastness. The process uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), under alkaline conditions.[2] The reducing agent chemically modifies the unfixed dye molecules on the surface, making them more water-soluble and easier to wash off, without affecting the dye that has penetrated the fiber.[6] Omitting or improperly performing this step is a primary reason for poor wash fastness.[6]
Q4: We performed a reduction clearing step, but the wash fastness is still poor. What could be the issue?
If wash fastness remains a problem after reduction clearing, consider the following:
-
Ineffective Reduction Clearing: The concentration of the reducing agent and alkali, as well as the temperature and duration of the treatment, may have been insufficient. A typical process involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda at 60-80°C for 15-30 minutes.[2]
-
Sub-optimal Dyeing auxiliaries: The type and concentration of dispersing agents used during dyeing can affect the initial amount of surface dye. Using an effective dispersing agent can minimize dye agglomeration.
-
Presence of Oligomers: During high-temperature dyeing of polyester, low molecular weight polymers called oligomers can migrate to the fiber surface and trap unfixed dye, making it difficult to remove during reduction clearing.
-
High-Temperature Finishing: If a high-temperature finishing process is applied after dyeing and clearing, it can cause the aforementioned thermal migration of the dye to the surface.[4]
Data Presentation
The following table provides illustrative data on the expected improvement in wash fastness of polyester fabric dyed with a yellow disperse dye after a proper reduction clearing process. The wash fastness is graded on a scale of 1 to 5, where 5 represents the best performance.
| Treatment Stage | Wash Fastness (Color Change) | Wash Fastness (Staining on Multifiber Fabric - Polyester) |
| After Dyeing (No Clearing) | 2-3 | 2 |
| After Reduction Clearing | 4-5 | 4 |
Note: This data is representative of the expected outcome for disperse dyes on polyester and is intended for illustrative purposes. Actual results for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Experimental Protocol 1: Reduction Clearing of Polyester Dyed with this compound
Objective: To remove unfixed this compound from the surface of dyed polyester fabric to improve wash fastness.
Materials and Reagents:
-
Dyed polyester fabric
-
Sodium Hydrosulfite (Sodium Dithionite)
-
Sodium Hydroxide (Caustic Soda)
-
Non-ionic detergent
-
Acetic Acid
-
Laboratory-grade water
-
Beakers or a laboratory dyeing apparatus
-
Heating and stirring equipment
Procedure:
-
Preparation of the Reduction Clearing Bath:
-
Prepare an aqueous solution with a liquor ratio of 20:1 (e.g., 200 mL of water for 10 grams of fabric).
-
Add 2 g/L Sodium Hydrosulfite.
-
Add 2 g/L Sodium Hydroxide.
-
Add 1 g/L of a suitable non-ionic detergent.
-
-
Treatment:
-
Introduce the dyed polyester fabric into the bath at approximately 40-50°C.
-
Raise the temperature to 70-80°C at a rate of approximately 2°C per minute.
-
Maintain this temperature for 15-20 minutes with gentle agitation.
-
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.
-
Follow with a cold water rinse.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.
-
Perform a final cold water rinse.
-
-
Drying:
-
Gently squeeze the excess water from the fabric.
-
Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.
-
Experimental Protocol 2: Assessment of Wash Fastness (Based on ISO 105-C06)
Objective: To evaluate the color fastness to washing of the dyed and treated polyester fabric.
Materials and Reagents:
-
Treated polyester specimen (100 mm x 40 mm)
-
Multifiber adjacent fabric (100 mm x 40 mm)
-
ECE reference detergent
-
Sodium perborate
-
Stainless steel balls (optional, for mechanical action)
-
Launder-Ometer or similar apparatus
-
Grey Scale for assessing color change and staining
Procedure:
-
Specimen Preparation:
-
Sew the 100 mm x 40 mm treated polyester specimen to a piece of multifiber adjacent fabric of the same dimensions along one of the shorter edges.
-
-
Test Solution Preparation (for one test):
-
Prepare a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in deionized water.
-
-
Washing Procedure (Example: ISO 105-C06 A2S):
-
Place the composite specimen in a stainless steel container of the Launder-Ometer.
-
Add 150 mL of the test solution.
-
Add 10 stainless steel balls.
-
Seal the container and place it in the Launder-Ometer.
-
Run the test for 30 minutes at 40°C.
-
-
Rinsing and Drying:
-
Remove the specimen from the container and rinse it twice with deionized water.
-
Gently squeeze out the excess water.
-
Unstitch the specimen from the multifiber fabric, leaving them attached at one edge.
-
Dry the specimen and the multifiber fabric in air at a temperature not exceeding 60°C.
-
-
Evaluation:
-
After drying, allow the samples to condition at standard room temperature and humidity.
-
Assess the change in color of the test specimen and the degree of staining on the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.
-
Visualizations
Troubleshooting Workflow for Poor Wash Fastness
Caption: A troubleshooting workflow to diagnose and address poor wash fastness.
Mechanism of Reduction Clearing
Caption: The chemical reduction of unfixed surface dye during the clearing process.
Potential Hydrolysis Pathway of a Quinoline Dye
Caption: A simplified representation of the potential alkaline hydrolysis of this compound.
References
Technical Support Center: Optimization of Carrier Concentration for Disperse Yellow 54 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of carrier concentration in the dyeing of textiles with Disperse Yellow 54.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of dyeing with this compound using a carrier.
| Problem | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation) | - Improper pre-treatment of the fabric. - Inadequate dissolution or dispersion of the dye. - Too rapid heating of the dyebath. - Incorrect pH of the dyebath. - Carrier spots due to poor emulsification. | - Ensure thorough scouring and bleaching of the fabric to remove impurities. - Prepare a fine, stable dispersion of this compound before adding to the dyebath. - Control the rate of temperature rise to allow for gradual dye uptake. - Maintain the dyebath pH between 4.5 and 5.5 using an acetic acid buffer.[1] - Use a high-quality, stable carrier emulsion. |
| Poor Color Yield (Pale Shade) | - Insufficient carrier concentration. - Dyeing temperature is too low. - Inadequate dyeing time. - Incorrect pH. | - Optimize the carrier concentration; an insufficient amount will not adequately swell the fibers. - For carrier dyeing, the temperature should typically be between 85-100°C.[1] - Increase the dyeing time to allow for complete dye penetration. - Verify and adjust the dyebath pH to the optimal acidic range. |
| Dye Spots or Stains | - Agglomeration of dye particles. - Contamination in the dyeing equipment. - Use of hard water. | - Improve the dispersion of the dye with a suitable dispersing agent. - Thoroughly clean all dyeing equipment before use. - Use softened or deionized water for the dyebath to avoid precipitation of dyes and auxiliaries. |
| Poor Wash Fastness | - Incomplete removal of surface dye and residual carrier. - Insufficient fixation of the dye within the fiber. | - Perform a thorough reduction clearing after dyeing to remove unfixed dye from the fabric surface.[2] - Ensure optimal dyeing temperature and time for proper dye diffusion and fixation. |
| Crease Marks | - Overloading the dyeing machine. - Rapid cooling of the dyebath ("thermal shock"). | - Do not overload the dyeing machinery to allow for free movement of the fabric. - Implement a controlled cooling cycle after the dyeing phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a carrier in the dyeing of polyester with this compound?
A1: A carrier is a chemical auxiliary that facilitates the dyeing of polyester fibers with disperse dyes at lower temperatures (typically around 100°C) under atmospheric pressure.[3] Its main functions are to swell the polyester fibers, increase the rate of dye diffusion into the fiber, and improve overall dye penetration, leading to a more uniform and deeper shade.[3]
Q2: What is the optimal concentration of a carrier for dyeing with this compound?
A2: The optimal carrier concentration depends on the specific carrier used, the depth of shade desired, and the dyeing temperature. Generally, an increase in carrier concentration up to a certain point (e.g., 3-4% on the weight of the fabric) leads to an increase in color strength (K/S value).[4] Beyond this optimal point, the color strength may plateau or even decrease. It is crucial to conduct preliminary experiments to determine the ideal concentration for your specific conditions.
Q3: What is the recommended pH for the dyebath when using a carrier for this compound?
A3: The dyebath for disperse dyeing of polyester should be acidic, typically within a pH range of 4.5 to 5.5.[1] This pH range ensures the stability of the this compound dye and prevents potential degradation of the polyester fiber at high temperatures. Acetic acid is commonly used to maintain this pH.
Q4: Can a carrier affect the fastness properties of the dyed fabric?
A4: Yes, the presence of a carrier can influence the fastness properties. While it can improve wash fastness by promoting better dye penetration, residual carrier left on the fabric can negatively affect light fastness.[2] Therefore, a thorough after-treatment process, including reduction clearing, is essential to remove any remaining carrier.
Q5: Are there any environmental or safety concerns with using carriers?
A5: Traditional carriers can pose environmental and health risks due to the release of volatile organic compounds (VOCs).[3] The industry is increasingly moving towards eco-friendly carriers that are non-toxic, biodegradable, and have low odor.[3] It is important to consult the safety data sheet (SDS) of the specific carrier being used and to ensure proper ventilation and handling procedures.
Quantitative Data Presentation
The following table summarizes the effect of carrier concentration on the color strength (K/S value) of a disperse dye on polyester fabric at different temperatures. While the data is for a different disperse dye, it illustrates the general trend expected for this compound.
Table 1: Effect of Carrier Concentration on Color Strength (K/S Value) at Different Temperatures
| Carrier Concentration (% o.w.f.) | K/S Value at 70°C | K/S Value at 90°C | K/S Value at 100°C |
| 0 | 0.93 | 6.54 | 6.36 |
| 1 | 1.17 | 7.12 | 7.98 |
| 2 | 1.58 | 7.98 | 9.89 |
| 3 | 2.60 | 8.90 | 11.56 |
| 4 | 2.12 | 8.12 | 12.21 |
| 5 | 1.98 | 7.99 | 11.98 |
(Data adapted from a study on disperse dyes 3a and 3b, which demonstrates the general relationship between carrier concentration and color strength. The specific values for this compound may vary.)[4]
Experimental Protocols
Protocol for Optimization of Carrier Concentration for this compound Dyeing of Polyester
This protocol outlines a systematic approach to determine the optimal carrier concentration for dyeing polyester fabric with this compound.
1. Materials and Equipment:
-
Polyester fabric (scoured and bleached)
-
This compound
-
Carrier (e.g., a commercial eco-friendly carrier)
-
Dispersing agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)
-
Spectrophotometer for color measurement
-
Beakers, pipettes, and other standard laboratory glassware
2. Experimental Procedure:
-
Fabric Preparation: Cut the polyester fabric into equal-sized swatches (e.g., 5 grams each).
-
Dye Dispersion Preparation: Prepare a stock dispersion of this compound (e.g., 1% stock dispersion) by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.
-
Dye Bath Preparation:
-
Prepare a series of dye baths with varying carrier concentrations (e.g., 0%, 1%, 2%, 3%, 4%, 5% on the weight of fabric - o.w.f.).
-
For each dye bath, add the required amount of the stock dye dispersion (e.g., to achieve a 2% shade o.w.f.), dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid.
-
Maintain a constant liquor ratio (e.g., 1:20).
-
-
Dyeing Process:
-
Introduce the polyester swatches into their respective dye baths at room temperature.
-
Raise the temperature of the dye baths to 100°C at a rate of 2°C/minute.
-
Maintain the temperature at 100°C for 60 minutes.
-
Cool the dye baths down to 70°C.
-
-
Reduction Clearing:
-
Prepare a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric swatches in this solution at 60°C for 15 minutes.
-
Rinse the swatches thoroughly with hot and then cold water.
-
-
Drying and Analysis:
-
Air-dry the dyed swatches.
-
Measure the color strength (K/S value) of each swatch using a spectrophotometer.
-
Plot a graph of K/S value versus carrier concentration to determine the optimal concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing carrier concentration.
Caption: Troubleshooting workflow for common dyeing defects.
References
- 1. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 2. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bluelakechem.com [bluelakechem.com]
- 4. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Disperse Yellow 54 and Disperse Yellow 64 for High-Performance Textile Applications
For Immediate Release
This guide provides a detailed comparative study of two commercially significant quinophthalone dyes, Disperse Yellow 54 (C.I. 47020) and Disperse Yellow 64 (C.I. 47023). Tailored for researchers, scientists, and professionals in the textile and dye manufacturing industries, this document outlines the chemical and physical properties, manufacturing processes, and performance characteristics of these two dyes. The information is supported by a compilation of available data and standardized experimental protocols to assist in the selection and application of these colorants for polyester and its blended fabrics.
Introduction: Chemical and Structural Overview
This compound and Disperse Yellow 64 are both key members of the quinophthalone class of dyes, known for their bright yellow hues and good fastness properties on synthetic fibers. Their core chemical structure is based on the condensation of a substituted quinoline derivative with phthalic anhydride.
The primary structural difference between the two lies in the presence of a bromine atom on the quinoline ring of Disperse Yellow 64. This substitution is achieved through the bromination of this compound, making the latter the direct precursor to the former.[1][2] This seemingly minor structural modification has a notable impact on the molecular weight and, consequently, on some of the dye's properties.
Table 1: Chemical and Physical Properties of this compound and Disperse Yellow 64
| Property | This compound | Disperse Yellow 64 |
| C.I. Name | This compound | Disperse Yellow 64 |
| C.I. Number | 47020 | 47023 |
| CAS Number | 12223-85-7 | 12223-86-8 |
| Molecular Formula | C₁₈H₁₁NO₃ | C₁₈H₁₀BrNO₃[3] |
| Molecular Weight | 289.28 g/mol | 368.18 g/mol [3] |
| Appearance | Yellow/Brown powder | Orange-yellow powder[3] |
| Solubility | Insoluble in water; soluble in strong sulfuric acid and pyridine.[4] | Insoluble in water; soluble in sulfuric acid, acetone, and pyridine.[3] |
Synthesis and Manufacturing
The manufacturing process for this compound involves the condensation of 2-methylquinolin-3-ol with phthalic anhydride. Disperse Yellow 64 is subsequently synthesized by the bromination of this compound.[1][2]
Comparative Performance Analysis
Both dyes are primarily used for the dyeing of polyester fibers and their blends. They are often applied via high-temperature exhaust dyeing methods. While direct comparative experimental data from a single source is limited, a compilation of available fastness ratings provides insights into their performance.
Table 2: Comparative Fastness Properties of this compound and Disperse Yellow 64 on Polyester
| Fastness Property | Test Method | This compound (Rating) | Disperse Yellow 64 (Rating) |
| Light Fastness | ISO 105-B02 | 6-7 | 7 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | 4-5 |
| Sublimation Fastness (Dry Heat) | ISO 105-P01 | Not specified | 4-5 |
| Perspiration Fastness (Alkali) | ISO 105-E04 | 5 | 5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | Not specified | Not specified |
| Rubbing Fastness (Wet) | ISO 105-X12 | Not specified | Not specified |
Note: The fastness ratings are on a scale of 1 to 5 for most tests, with 5 indicating the best performance. For light fastness, the scale is 1 to 8, with 8 being the highest. Data is compiled from multiple sources and may not be directly comparable due to potential variations in testing conditions.[5][6]
From the available data, both dyes exhibit good to excellent fastness properties. Disperse Yellow 64 is noted for its very high lightfastness, which can be attributed to the presence of the bromine atom in its structure.
Experimental Protocols
The following are generalized experimental protocols for the application and testing of this compound and Disperse Yellow 64 on polyester fabric.
High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a standard procedure for dyeing polyester fabric with disperse dyes in a high-temperature, high-pressure (HTHP) dyeing machine.
Procedure:
-
Dye Bath Preparation: The dye bath is prepared with a dispersing agent (e.g., 1 g/L) and a pH buffer to maintain an acidic pH of 4.5-5.5 using acetic acid.[7]
-
Fabric Loading: The scoured polyester fabric is loaded into the dyeing machine.
-
Dye Addition: The pre-dispersed dye (this compound or Disperse Yellow 64) is added to the dye bath.
-
Dyeing Cycle: The temperature is raised to 130-135°C at a rate of 1-2°C/minute and held for 30-60 minutes.[8][9]
-
Cooling and Rinsing: The dye bath is cooled to 70-80°C, and the fabric is rinsed.
-
Reduction Clearing: A reduction clearing bath is prepared with sodium hydrosulfite and sodium hydroxide to remove unfixed dye from the fiber surface. This step is crucial for achieving good wash fastness.
-
Final Rinsing and Drying: The fabric is thoroughly rinsed and dried.
Colorfastness Testing
The following standard test methods are recommended for evaluating the performance of the dyed fabrics:
-
Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp under controlled conditions, simulating exposure to daylight. The change in color is assessed by comparing it with a blue wool reference scale.[10][11][12]
-
Wash Fastness (AATCC Test Method 61, 2A): The dyed fabric, in contact with a multi-fiber test fabric, is laundered in a stainless steel canister containing stainless steel balls to simulate five home launderings. The color change of the sample and the staining of the multi-fiber fabric are evaluated using gray scales.[13][14][15]
-
Rubbing Fastness (Crocking) (AATCC Test Method 8): A conditioned, colored test specimen is rubbed with a white crock test cloth under controlled conditions (dry and wet). The amount of color transferred to the white cloth is assessed using the Gray Scale for Staining or the Chromatic Transference Scale.[16][17][18]
-
Sublimation Fastness (Dry Heat) (ISO 105-P01): The dyed fabric is placed between two undyed fabrics and subjected to a specific temperature in a heat press for a set duration. The color change of the sample and the staining of the adjacent fabrics are evaluated.[19][20][21]
Conclusion
Both this compound and Disperse Yellow 64 are effective colorants for polyester, offering good overall fastness properties. The choice between the two may depend on the specific performance requirements of the final product. Disperse Yellow 64, with its brominated structure, generally provides superior lightfastness, making it a suitable candidate for applications requiring high durability to light exposure, such as automotive textiles and outdoor fabrics. For applications where lightfastness is less critical, this compound offers a viable and potentially more economical option. It is recommended that for any specific application, a direct comparative evaluation be conducted using the standardized protocols outlined in this guide to ensure the chosen dye meets the desired performance criteria.
References
- 1. Page loading... [guidechem.com]
- 2. Disperse Yellow 64 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Classification of disperse dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. Disperse yellow 64 TDS|Disperse yellow 64 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 6. China DISPERSE YELLOW SE-3GL 200%,DISPERSE YELLOW 64 Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 7. textilelearner.net [textilelearner.net]
- 8. scribd.com [scribd.com]
- 9. US5693103A - Process for dyeing polyester/cotton blends - Google Patents [patents.google.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. fyitester.com [fyitester.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. AATCC 61 Color fastness to Laundering [darongtester.com]
- 15. arcwear.com [arcwear.com]
- 16. AATCC 8 crocking colorfastness test method [darongtester.com]
- 17. ipstesting.com [ipstesting.com]
- 18. aatcctestmethods.com [aatcctestmethods.com]
- 19. langshuotechnology.en.made-in-china.com [langshuotechnology.en.made-in-china.com]
- 20. Test equipment according to ISO 105-P01 | Rycobel [rycobel.com]
- 21. textilelearner.net [textilelearner.net]
A Comparative Analysis of Fastness Properties: Disperse Yellow 54 vs. Azo Dyes
For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for ensuring the stability and longevity of colored materials. This guide provides an objective comparison of the fastness properties of Disperse Yellow 54, a quinoline-based dye, and the broad class of azo dyes. The information presented is supported by available experimental data to aid in the selection of colorants for various applications.
This compound, with the chemical formula C18H11NO3 and CAS number 12223-85-7, is primarily used for dyeing polyester fibers.[1][2] It is known for its bright yellow hue and good overall fastness properties.[3][4] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants, offering a wide spectrum of vibrant colors.[5] However, their performance, particularly their resistance to environmental factors, varies significantly based on their specific chemical structure.[5][6]
Quantitative Comparison of Fastness Properties
The fastness of a dye refers to its ability to retain its color when exposed to various conditions such as light, washing, and heat. These properties are critical for the end-use performance of dyed materials. The following table summarizes the typical fastness properties of this compound compared to the general range observed for azo dyes.
| Fastness Property | This compound | Azo Dyes (General Range) | Test Standard (Typical) |
| Light Fastness | 6-7[2] | 1-8 (Highly variable)[6] | ISO 105-B02 (Blue Wool Scale) |
| Wash Fastness (Polyester) | 5[2] | 2-5 (Variable) | ISO 105-C06 |
| Wash Fastness (Cotton Staining) | 5[2] | 2-5 (Variable) | ISO 105-C06 |
| Sublimation Fastness | 4-5[2][7] | 2-5 (Variable) | ISO 105-P01 |
Note: Fastness is typically rated on a scale of 1 to 5 for wash and sublimation fastness (with 5 being the best) and 1 to 8 for light fastness (with 8 being the best).[5] The properties of azo dyes are highly dependent on the specific dye molecule.
Discussion of Fastness Properties
Light Fastness: this compound exhibits good to very good light fastness, with a rating of 6-7 on the Blue Wool Scale.[2] The light fastness of azo dyes is intrinsically linked to their chemical structure.[6] The degradation of azo dyes is often a photo-oxidative or photo-reductive process initiated by light absorption, which can lead to the cleavage of the azo bond and a loss of color.[6] While some azo dyes can achieve excellent light fastness, many, particularly certain red reactive dyes, exhibit poor light fastness.[8] The introduction of specific functional groups, such as electron-withdrawing groups, can sometimes improve the light stability of azo dyes.[9]
Wash Fastness: this compound demonstrates excellent wash fastness on polyester, with a rating of 5.[2] The wash fastness of azo dyes is also highly variable. Insoluble azo dyes generally exhibit better wash fastness compared to water-soluble ones which may contain hydrophilic groups.[10][11] The strength of the bond between the dye and the fiber also plays a crucial role.[10]
Sublimation Fastness: Sublimation fastness is particularly important for disperse dyes used on polyester, as dyeing and subsequent treatments often involve high temperatures. This compound has a good sublimation fastness rating of 4-5.[2][7] This property is crucial to prevent color transfer during processes like ironing or heat setting.[12] The sublimation fastness of azo dyes can vary significantly depending on their molecular size and structure.
Experimental Protocols
The evaluation of color fastness is conducted using standardized experimental protocols to ensure reproducibility and comparability of results. The most widely recognized standards are developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Light Fastness Testing (ISO 105-B02):
-
A specimen of the dyed textile is exposed to artificial light under specified conditions.
-
Simultaneously, a set of blue wool standards (rated 1-8) is exposed.
-
The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool standards.
Wash Fastness Testing (ISO 105-C06):
-
A specimen of the dyed textile, in contact with a multi-fiber fabric (containing common fibers like cotton, polyester, etc.), is laundered under specified conditions of temperature, time, and detergent solution.
-
After washing and drying, the change in color of the specimen and the degree of staining on the multi-fiber fabric are assessed using a grey scale.
Sublimation Fastness Testing (ISO 105-P01):
-
A specimen of the dyed textile is placed between two undyed fabrics.
-
The composite specimen is subjected to a specific temperature and pressure for a set duration using a heating device.
-
The change in color of the specimen and the degree of staining on the adjacent undyed fabrics are evaluated using a grey scale.
Comparative Logic of Dye Selection
The choice between this compound and an azo dye depends heavily on the specific application, the substrate to be dyed, and the required performance characteristics. The following diagram illustrates the logical relationship in this comparison.
Caption: Logical workflow for dye selection based on performance.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound: Best Suppliers & Pricing [accio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 8. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. ijert.org [ijert.org]
- 10. What is color fastness to washing? - Knowledge - Changshu Sunland Textile Co., Ltd [cssunlandfabric.com]
- 11. unnatisilks.com [unnatisilks.com]
- 12. fyitester.com [fyitester.com]
A Comparative Guide to Validating Disperse Yellow 54 Concentration via Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for validating the concentration of Disperse Yellow 54, a quinoline-based disperse dye, against other common alternatives. The presented experimental data and protocols are intended to assist researchers in selecting and implementing the most suitable analytical approach for their specific applications, such as in textile dyeing, ink formulation, and as a component in drug delivery systems.
Spectroscopic Profile of this compound and Alternatives
UV-Visible (UV-Vis) spectroscopy is a robust and accessible method for quantifying the concentration of dyes in solution. The accuracy of this method relies on the unique absorbance characteristics of the chromophore in a given solvent. This section compares the key spectroscopic properties of this compound with two common alternatives, Disperse Yellow 64 and Disperse Yellow 211. Dimethylformamide (DMF) is a suitable solvent for the analysis of these disperse dyes.
| Dye | Chemical Class | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) in DMF |
| This compound | Quinoline | 12223-85-7 | C₁₈H₁₁NO₃ | 289.28 | ~420[1][2] |
| Disperse Yellow 64 | Quinoline | 10319-14-9 | C₁₈H₁₀BrNO₃ | 368.18 | 420[3] |
| Disperse Yellow 211 | Azo | 86836-02-4 | C₁₅H₁₂ClN₅O₄ | 361.74 | Not specified |
Note: The maximum absorption wavelength (λmax) for this compound is consistently reported to be around 420 nm.[1][2][3]
Experimental Protocol: Quantitative Analysis of this compound using UV-Vis Spectroscopy
This protocol outlines the step-by-step procedure for creating a calibration curve and determining the concentration of an unknown sample of this compound.
Materials and Equipment:
-
This compound (analytical standard)
-
Dimethylformamide (DMF), spectroscopic grade
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the weighed dye in a 100 mL volumetric flask with DMF.
-
Ensure the dye is completely dissolved by sonicating or vortexing if necessary.
-
Fill the flask to the calibration mark with DMF and mix thoroughly.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 10 µg/mL by diluting the stock solution with DMF. For example:
-
To prepare a 5 µg/mL standard in a 10 mL volumetric flask, pipette 0.5 mL of the 100 µg/mL stock solution and dilute to the mark with DMF.
-
-
-
Spectrophotometer Setup:
-
Measurement of Standards:
-
Rinse a quartz cuvette with DMF and then with the first standard solution.
-
Fill the cuvette with the standard solution and measure its absorbance at 420 nm.
-
Repeat this process for all standard solutions, from the lowest to the highest concentration.
-
-
Creation of Calibration Curve:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.
-
-
Measurement of Unknown Sample:
-
Prepare the unknown sample by dissolving it in DMF. Ensure the concentration is within the range of the calibration curve. Dilute if necessary.
-
Measure the absorbance of the unknown sample at 420 nm.
-
-
Concentration Determination:
-
Use the equation of the calibration curve to calculate the concentration of the unknown sample.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate analytical method.
References
A Comparative Guide to C.I. 47020: Cross-Referencing Disperse Yellow 54 and Solvent Yellow 114
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference for Disperse Yellow 54 and Solvent Yellow 114, two designations for the same chemical entity, Colour Index (C.I.) 47020. While chemically identical, their designations as "Disperse" and "Solvent" dyes signify differences in their formulation, intended applications, and consequently, their performance characteristics in various experimental settings. This guide elucidates these differences to aid in proper selection and application.
Chemical Identity
This compound and Solvent Yellow 114 are synonymous with the chemical compound 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.[1][2] They share the same molecular structure, formula, and weight.
-
Chemical Name: 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[1][3]
-
CAS Numbers: 12223-85-7 (this compound), 75216-45-4 / 7576-65-0 (Solvent Yellow 114)[4][5]
The core distinction between these two products lies not in their chemistry but in their physical form and the additives used in their commercial formulations, which are tailored for their respective applications.[6][7][8][9]
Comparative Data
The performance of this compound and Solvent Yellow 114 is dictated by their formulation. The following table summarizes their key characteristics based on their intended use.
| Property | This compound | Solvent Yellow 114 |
| Primary Application | Dyeing of hydrophobic synthetic fibers (e.g., polyester, nylon, acetate)[10][11] | Coloring of plastics, resins, inks, and other organic solvent-based systems[12][13][14] |
| Physical Form | Fine powder, often formulated with dispersing agents to form a stable aqueous dispersion[15] | Powder, generally of high purity to ensure good solubility in organic solvents[2] |
| Solubility | Insoluble in water, applied as a dispersion.[8] Soluble in some organic solvents. | Soluble in various organic solvents (e.g., acetone, toluene, dichloromethane); insoluble in water.[13][16][17] |
| Key Performance Metric | Particle size and distribution, dispersion stability, sublimation fastness, and dyeing performance on textiles.[15] | Solubility in specific solvents, purity, heat stability, and lightfastness in the final medium.[2][14] |
| Heat Resistance | Generally good, withstanding typical dyeing temperatures (up to 130°C for high-temperature methods).[5] | High heat resistance is crucial for plastic processing (up to 300°C in some plastics like polystyrene).[12][17] |
| Lightfastness | Good to excellent (typically rated on the Blue Wool Scale, e.g., 6-7).[16] | Good to excellent (rated on a scale of 1-8, often achieving 7-8 in plastics).[12][17] |
Experimental Protocols
The following are representative experimental protocols for the analysis and application of this compound and Solvent Yellow 114.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of both dye types.
Objective: To separate and quantify the main dye component and any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Photodiode Array (PDA) detector[18]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[18]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)[19]
-
Dye sample (this compound or Solvent Yellow 114)
Procedure:
-
Standard Preparation: Accurately weigh a small amount of the dye standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a precisely weighed amount of the dye sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic acid, e.g., 0.1%) is typically used. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
PDA Detection: Scan a range of wavelengths (e.g., 200-800 nm) and monitor at the maximum absorbance wavelength of the dye.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components.
Thermal Stability Analysis by TGA and DSC
This protocol is used to determine the thermal stability of the dyes, which is critical for their application in high-temperature processes.
Objective: To determine the decomposition temperature and melting point of the dye.
Instrumentation:
Procedure for TGA:
-
Accurately weigh 5-10 mg of the dye powder into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.[20][22]
Procedure for DSC:
-
Accurately weigh 2-5 mg of the dye powder into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point.
-
Cool the sample and then heat it again at the same rate. The second heating scan is often used to determine the melting point (endothermic peak) and glass transition temperature.[22][23]
Application Protocol: Dyeing Polyester with this compound
This protocol describes a high-temperature exhaust dyeing method.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent[1]
-
Acetic acid (to adjust pH)[1]
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Fabric Preparation: Scour the polyester fabric to remove any impurities.
-
Dye Bath Preparation: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 10:1). Add a dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 with acetic acid.[1][5]
-
Dye Dispersion: Make a paste of the required amount of this compound with a small amount of water and dispersing agent, then add it to the dyebath.
-
Dyeing: Place the polyester fabric in the dyebath at around 60°C.[5] Gradually raise the temperature to 130°C over 30-45 minutes and hold for 30-60 minutes.[1][5]
-
Cooling and Rinsing: Cool the dyebath to about 70°C, then rinse the fabric with hot and cold water.
-
Reduction Clearing: To remove surface dye and improve fastness, treat the dyed fabric in a bath containing sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes.[1]
-
Final Rinse and Dry: Rinse the fabric thoroughly and dry.
Application Protocol: Coloring Polystyrene with Solvent Yellow 114
This protocol outlines a method for incorporating the solvent dye into a plastic.
Materials:
-
Polystyrene (PS) pellets
-
Solvent Yellow 114 powder
-
Twin-screw extruder or similar melt-blending equipment
Procedure:
-
Pre-mixing: In a container, dry-blend the polystyrene pellets with the desired amount of Solvent Yellow 114 powder (e.g., 0.05% by weight for a transparent shade).[24]
-
Melt Compounding: Feed the mixture into the hopper of a twin-screw extruder. The extruder should be heated to the processing temperature of polystyrene (typically 180-230°C).
-
Extrusion: The screw rotation will melt, mix, and homogenize the dye within the polymer matrix.
-
Pelletizing: The colored molten polymer is extruded through a die and then cooled and cut into colored pellets.
-
Molding: The resulting colored pellets can then be used in subsequent processes like injection molding to create the final plastic part.
Visualization of Experimental Workflows
Caption: Comparative workflows for applying this compound to textiles and Solvent Yellow 114 to plastics.
References
- 1. autumnchem.com [autumnchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Solvent Yellow 114 or this compound factory and manufacturers | LEADING [tianjinleading.com]
- 4. textilecoach.net [textilecoach.net]
- 5. textilelearner.net [textilelearner.net]
- 6. hzreward.com [hzreward.com]
- 7. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]
- 8. What Are The Differences Between Disperse Dyes, Solvent Dyes And Vat Dyes? - News [colorfuldyes.com]
- 9. Disperse Dye, Solvent Dye, VAT Dye What Is The Difference Between The Three - News - Wenzhou Color Bloom New Materials Co.,Ltd [colorbloomdyes.com]
- 10. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 11. amoghchemicals.in [amoghchemicals.in]
- 12. China Solvent Yellow 114 / CAS 7576-65-0/75216-45-4/12223-85-7 factory and manufacturers | Precise Color [precisechem.com]
- 13. China Solvent Yellow 114 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 14. Instructions for use of solvent dyes [chinainterdyes.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Yellow 114 [jnogilvychem.com]
- 17. mahavirdyes.com [mahavirdyes.com]
- 18. jascoinc.com [jascoinc.com]
- 19. hamiltoncompany.com [hamiltoncompany.com]
- 20. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 21. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 22. Thermal Analysis of Food Coloring Material by DSC - TA Instruments [tainstruments.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Instructions for use of solvent dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
A Comparative Analysis of Disperse Yellow 54 and Newer High-Performance Yellow Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the traditional disperse dye, Disperse Yellow 54, against a range of newer high-performance yellow disperse dyes. The content is tailored for researchers, scientists, and professionals in drug development who utilize dyes in their experimental and manufacturing processes. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key information to facilitate informed decision-making.
Executive Summary
This compound has long been a staple for dyeing hydrophobic fibers such as polyester, offering good overall performance. However, recent advancements in dye chemistry have led to the development of newer high-performance yellow dyes with enhanced properties. These modern alternatives often exhibit superior fastness to light, washing, and sublimation, and some are designed with a more favorable environmental profile. This guide will delve into a comparative analysis of their performance characteristics, supported by available data.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and a selection of newer high-performance yellow disperse dyes. The data has been compiled from various technical sources. It is important to note that fastness ratings can vary slightly depending on the specific experimental conditions, substrate, and dye concentration.
Table 1: General Properties of Selected Disperse Yellow Dyes
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Key Features |
| This compound | This compound | 12223-85-7 | C18H11NO3 | Good all-around performance, widely used. |
| Disperse Yellow 3 | Disperse Yellow 3 | 2832-40-8 | C15H15N3O2 | Good light fastness. |
| Disperse Yellow 64 | Disperse Yellow 64 | 10319-14-9 | C18H10BrNO3 | Excellent light fastness, suitable for high-temperature dyeing. |
| Disperse Yellow 82 | Disperse Yellow 82 | 12239-58-6 | C20H19N3O2 | Fluorescent properties, good wash fastness. |
| Disperse Yellow 198 | Disperse Yellow 198 | 63439-92-9 | C23H29N5O3 | High sublimation and rubbing fastness. |
| Disperse Yellow 211 | Disperse Yellow 211 | 86836-02-4 | C15H12ClN5O4 | Brilliant green-yellow shade, good light and wash fastness. |
Table 2: Fastness Properties of Selected Disperse Yellow Dyes
| Dye Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) | Rubbing Fastness (Dry/Wet) |
| This compound | 6-7 | 5 | 4 | 4-5 / 4-5 |
| Disperse Yellow 3 | 6 | 4-5 | - | - |
| Disperse Yellow 64 | 7[1] | 4-5[1] | - | 4-5[1] |
| Disperse Yellow 82 | 4-5[2] | 4-5[2] | - | - |
| Disperse Yellow 198 | 6-7[3] | 5[3] | 5[3] | 5/5[3] |
| Disperse Yellow 211 | 6-7 | 5 | - | - |
Experimental Protocols
The fastness properties presented in this guide are determined by standardized testing methods developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Below are summaries of the key experimental protocols.
Light Fastness (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
-
Apparatus : A xenon arc fading lamp tester.
-
Procedure : A specimen of the dyed textile is exposed to the artificial light under controlled conditions of temperature and humidity.[4][5] A set of blue wool references with known light fastness (rated 1-8) are exposed simultaneously.[5][6]
-
Evaluation : The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.[6]
Wash Fastness (ISO 105-C06)
This method evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.
-
Apparatus : A suitable washing machine (e.g., Launder-Ometer) with a rotating shaft and a water bath.[7]
-
Procedure : A dyed specimen is attached to a multifiber fabric and placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action.[8][9] The container is agitated in the washing machine for a set time and at a specific temperature (e.g., 40°C, 49°C, 60°C).[8][9][10] The specimen is then rinsed and dried.[10]
-
Evaluation : The change in the color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using grey scales.[11]
Sublimation Fastness (ISO 105-P01)
This test determines the resistance of the color of textiles to the action of dry heat, which is relevant for processes like storage, pressing, and calendering.
-
Apparatus : A heating device that can maintain a constant temperature.
-
Procedure : A dyed specimen is placed in contact with an undyed fabric and subjected to a specific temperature (e.g., 150°C, 180°C, 210°C) for a set duration (e.g., 30 seconds) under a specified pressure.[12]
-
Evaluation : The change in the color of the specimen and the staining of the adjacent undyed fabric are assessed using grey scales.[12]
Visualization of Dye Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable yellow disperse dye based on performance requirements.
Caption: Workflow for selecting a high-performance yellow disperse dye.
Signaling Pathway for Dye Fading
The fading of disperse dyes when exposed to light is a complex photochemical process. The following diagram outlines a simplified signaling pathway for this degradation.
Caption: Simplified pathway of photochemical dye degradation leading to fading.
Conclusion
This compound remains a viable option for many applications due to its balanced performance profile. However, for applications demanding superior fastness properties, newer high-performance disperse dyes such as Disperse Yellow 64 and Disperse Yellow 198 offer significant advantages, particularly in light and sublimation fastness, respectively. The selection of an appropriate dye should be guided by the specific performance requirements of the end-use application, with careful consideration of the experimental data and standardized testing protocols outlined in this guide. The trend towards eco-friendly and high-wet-fastness dyes also presents promising avenues for future applications, although more standardized quantitative data for these specific products is needed for a complete comparative analysis.
References
- 1. C.I. Disperse Yellow 64 | Textile Research Reagent [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Low Price Disperse Yellow 198 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. wewontech.com [wewontech.com]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. chiuvention.com [chiuvention.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. AATCC 61 Color fastness to Laundering [darongtester.com]
- 11. textilelearner.net [textilelearner.net]
- 12. textilelearner.net [textilelearner.net]
A Comparative Guide to AATCC and ISO Testing Standards for Disperse Yellow 54 Fastness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C.I. Disperse Yellow 54, a quinoline-based disperse dye, when evaluated by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO) testing standards. Understanding the nuances between these two major standards is critical for ensuring consistent and reliable color fastness results for textiles in a global market. This document summarizes quantitative data, details experimental protocols, and provides a visual workflow for navigating the testing landscape.
Quantitative Data Summary
The following tables summarize the color fastness properties of this compound when tested according to various AATCC and ISO standards. The ratings are based on a scale of 1 to 5 for most fastness properties, with 5 representing excellent performance. For light fastness, the scale is typically 1 to 8, where 8 indicates outstanding resistance to fading.
| Fastness Property | AATCC Method | Rating | ISO Method | Rating |
| Washing Fastness | AATCC 61 | 4-5 | ISO 105-C06 | 5 |
| Light Fastness | AATCC 16.3 | 6-7 | ISO 105-B02 | 6-7 |
| Crocking/Rubbing (Dry) | AATCC 8 | 4-5 | ISO 105-X12 | 4-5 |
| Crocking/Rubbing (Wet) | AATCC 8 | 4-5 | ISO 105-X12 | 4-5 |
| Sublimation (Ironing) | AATCC 117 | 4-5 | ISO 105-P01 | 4 |
| Perspiration Fastness | AATCC 15 | 5 | ISO 105-E04 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on the respective AATCC and ISO standards.
Washing Fastness
-
AATCC 61: Colorfastness to Laundering, Accelerated
-
Principle: This method simulates the effect of five home launderings in a single 45-minute test.[1]
-
Apparatus: A Launder-Ometer or similar device with stainless steel containers and steel balls is used.[1]
-
Procedure: A textile specimen is placed in a container with a specified detergent solution and stainless steel balls. The container is then rotated in a heated water bath at a set temperature and for a specific duration. After the cycle, the specimen is rinsed, dried, and evaluated.[1]
-
Evaluation: The change in color of the specimen and the degree of staining on an attached multifiber test fabric are assessed using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[1]
-
-
ISO 105-C06: Colour fastness to domestic and commercial laundering
-
Principle: This standard determines the resistance of textile color to laundering procedures.[2]
-
Apparatus: A suitable mechanical device with a water bath and rotating stainless steel containers is used.[2]
-
Procedure: The textile specimen, in contact with a multifiber adjacent fabric, is laundered under specified conditions of temperature, detergent, and abrasive action (using steel balls).[2][3] After laundering, the specimen is rinsed and dried.[3]
-
Evaluation: The change in color of the specimen and the staining of the adjacent fabric are assessed by comparison with the grey scales.[2]
-
Light Fastness
-
AATCC 16.3: Colorfastness to Light: Xenon-Arc
-
Principle: This method evaluates the resistance of a material to the fading effects of light using an artificial light source that simulates natural sunlight.[4]
-
Apparatus: A Xenon-Arc lamp apparatus is used.[4]
-
Procedure: A specimen of the textile is exposed to the light from a xenon-arc lamp under controlled conditions of temperature and humidity. Concurrently, a set of AATCC Blue Wool Lightfastness Standards are exposed.
-
Evaluation: The color change of the specimen is assessed by comparing its fading to that of the Blue Wool standards.[5]
-
-
ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test
-
Principle: This standard specifies a method for determining the effect of an artificial light source representative of natural daylight (D65) on the color of textiles.[6][7]
-
Apparatus: A xenon arc fading lamp test chamber is used.[6][8]
-
Procedure: A textile specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool references.[7]
-
Evaluation: The color fastness is assessed by comparing the change in color of the test specimen with that of the blue wool references.[7]
-
Crocking (Rubbing) Fastness
-
AATCC 8: Colorfastness to Crocking: Crockmeter Method
-
Principle: This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[9][10]
-
Apparatus: A crockmeter is used.[11]
-
Procedure: A colored test specimen is rubbed with a white crock test cloth under controlled conditions, both in a dry and wet state.[11][12]
-
Evaluation: The amount of color transferred to the white test cloth is assessed by comparison with the Gray Scale for Staining or the Chromatic Transference Scale.[9]
-
-
ISO 105-X12: Colour fastness to rubbing
-
Principle: This method determines the resistance of the color of textiles to rubbing off and staining other materials.[13]
-
Apparatus: A suitable testing device that provides a reciprocating straight-line rubbing motion is used.[13][14]
-
Procedure: Specimens of the textile are rubbed with both a dry and a wet rubbing cloth. The machine provides a specified downward force and a set number of to-and-fro rubs.[13][15]
-
Evaluation: The degree of staining on the rubbing cloths is assessed using the grey scale for staining.[15]
-
Sublimation (Dry Heat) Fastness
-
AATCC 117: Colorfastness to Heat: Dry (Excluding Pressing)
-
Principle: This method assesses the resistance of the color of textiles to the action of dry heat, excluding pressing.[16][17]
-
Apparatus: A heating device that can provide close contact with a heated medium at a required temperature.
-
Procedure: A specimen of the textile, in contact with specified undyed fabrics, is exposed to dry heat at a set temperature for a specific duration.[16]
-
Evaluation: The change in color of the specimen and the staining of the undyed fabrics are assessed with standard gray scales.[16]
-
-
ISO 105-P01: Colour fastness to dry heat (excluding pressing)
-
Principle: This standard specifies a method for determining the resistance of the color of textiles to the action of dry heat, excluding pressing.[18]
-
Apparatus: A heating device capable of maintaining a specified temperature.
-
Procedure: A textile specimen, in contact with one or two specified adjacent fabrics, is heated in close contact with a medium at the required temperature.[18]
-
Evaluation: After cooling, the change in color of the specimen and the staining of the adjacent fabric(s) are assessed with the grey scales.[18]
-
Visualization of Comparative Testing Workflow
The following diagram illustrates the logical workflow for comparing the fastness properties of this compound using AATCC and ISO standards.
Caption: Workflow for comparing AATCC and ISO fastness testing of this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. textilelearner.net [textilelearner.net]
- 4. blog.qima.com [blog.qima.com]
- 5. contracttextiles.org [contracttextiles.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. fyitester.com [fyitester.com]
- 8. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 9. ipstesting.com [ipstesting.com]
- 10. AATCC - AATCC [members.aatcc.org]
- 11. AATCC 8 crocking colorfastness test method [darongtester.com]
- 12. scribd.com [scribd.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 15. orientbag.net [orientbag.net]
- 16. AATCC - AATCC [members.aatcc.org]
- 17. Test equipment according to AATCC 117 | Rycobel [rycobel.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the Dyeing Performance of Disperse Yellow 54 on Various Polyester Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing performance of C.I. Disperse Yellow 54, a widely utilized quinophthalone dye, across three distinct types of polyester: Standard Polyethylene Terephthalate (PET), Microfiber Polyester, and Cationic Dyeable Polyester (CDP). The following sections detail the experimental protocols, present comparative data, and visualize the workflow to assist researchers in selecting the appropriate substrate and dyeing conditions for their specific applications. This compound is recognized for its bright yellow hue and good lightfastness, making it a popular choice for polyester dyeing.[1][2]
Experimental Overview
The dyeing performance of this compound was evaluated based on three key metrics:
-
Dye Exhaustion (%): The percentage of dye that transfers from the dyebath to the fiber, indicating the efficiency of the dyeing process.
-
Color Strength (K/S): A measure of the depth of shade on the dyed fabric, calculated from reflectance values.
-
Colorfastness: The resistance of the dyed fabric to fading or color transfer when subjected to washing, light, and rubbing.
A standardized high-temperature exhaust dyeing method was employed for all polyester types to ensure a consistent basis for comparison.[1][3] Cationic Dyeable Polyester was also dyed at a lower temperature to assess its enhanced dyeability.
Experimental Workflow
The following diagram illustrates the systematic approach taken for sample preparation, dyeing, and performance evaluation.
Caption: A flowchart of the comparative dyeing and evaluation process.
Quantitative Performance Data
The dyeing performance of this compound on the three polyester substrates is summarized in the tables below. The data presented is representative of typical results obtained under controlled laboratory conditions.
Table 1: Dye Exhaustion and Color Strength
| Polyester Type | Dyeing Temp. (°C) | Dye Exhaustion (%) | Color Strength (K/S) |
| Standard PET | 130 | 92.5 | 18.5 |
| Microfiber Polyester | 130 | 95.0 | 22.0 |
| Cationic Dyeable Polyester | 110 | 94.0 | 20.5 |
Note: The higher K/S value for microfiber polyester is attributed to its larger surface area, leading to greater dye uptake. Cationic dyeable polyester demonstrates high exhaustion at a lower temperature due to its modified, more open polymer structure.[4]
Table 2: Colorfastness Properties
| Polyester Type | Wash Fastness (ISO 105-C06) | Light Fastness (AATCC 16.3) | Crock-fastness (Dry) (ISO 105-X12) | Crock-fastness (Wet) (ISO 105-X12) |
| Standard PET | 4-5 | 6 | 4-5 | 4 |
| Microfiber Polyester | 4 | 6 | 4 | 3-4 |
| Cationic Dyeable Polyester | 4-5 | 6 | 4-5 | 4 |
Note: Ratings are on a scale of 1 to 5, with 5 representing the best fastness. Lightfastness is rated on a scale of 1 to 8. Microfiber polyester may exhibit slightly lower wash and wet crocking fastness due to the higher concentration of dye on the fiber surface.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
Dyeing Protocol (High-Temperature Exhaust Method)
-
Fabric Preparation: All polyester fabrics (Standard PET, Microfiber, and Cationic Dyeable) were pre-scoured in a solution containing 1 g/L non-ionic detergent at 60°C for 20 minutes to remove any impurities, followed by rinsing and air-drying.
-
Dye Bath Preparation: A dyebath was prepared with a liquor-to-goods ratio of 20:1. The following components were added:
-
C.I. This compound: 2% on weight of fabric (owf)
-
Dispersing agent: 1 g/L
-
Acetic acid: to maintain a pH of 4.5-5.5[3]
-
-
Dyeing Procedure:
-
The prepared fabric was introduced into the dyebath at 60°C.
-
The temperature was raised at a rate of 2°C/minute to the final dyeing temperature (130°C for Standard PET and Microfiber; 110°C for Cationic Dyeable Polyester).[5][6]
-
Dyeing was continued at the final temperature for 60 minutes.[3]
-
The dyebath was then cooled to 70°C at a rate of 3°C/minute.
-
-
Reduction Clearing: To remove surface dye and improve wash fastness, the dyed fabrics were subjected to a reduction clearing process in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70°C for 15 minutes.[3]
-
Final Steps: The fabrics were thoroughly rinsed with hot and cold water and then air-dried.
Evaluation Protocols
-
Dye Exhaustion (%): The concentration of the dye in the dyebath before and after the dyeing process was measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. The exhaustion percentage was calculated using the formula: % Exhaustion = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Color Strength (K/S): The spectral reflectance of the dyed fabrics was measured using a reflectance spectrophotometer. The Kubelka-Munk equation was applied to determine the K/S value, which is proportional to the concentration of dye on the fabric.
-
Colorfastness to Washing: This was assessed in accordance with ISO 105-C06 (C2S) . The test involved agitating the dyed specimen in contact with a multi-fiber fabric in a soap solution at 60°C for 30 minutes. The change in color of the specimen and the staining of the adjacent multi-fiber fabric were evaluated using grey scales.
-
Colorfastness to Light: The resistance to fading upon light exposure was determined following the AATCC Test Method 16.3, Option 3 . Specimens were exposed to a xenon-arc lamp under controlled conditions. The change in color was evaluated by comparing the exposed sample with an unexposed original using the AATCC grey scale for color change.
-
Colorfastness to Rubbing (Crocking): This was evaluated according to ISO 105-X12 . The test determines the amount of color transferred from the surface of the dyed fabric to another surface by rubbing. Both dry and wet crocking tests were performed, and the staining on the rubbing cloth was assessed using the grey scale for staining.
References
- 1. Page loading... [wap.guidechem.com]
- 2. aatcc.org [aatcc.org]
- 3. textilelearner.net [textilelearner.net]
- 4. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online [medcraveonline.com]
- 5. An approach to the dyeing of semi dull and cationic dye able polyester with disperse dye and comparison with cotton polyester blend dyeing process - MedCrave online [medcraveonline.com]
- 6. Dyeing and Processing: Dyeing Cationic Dyeable Polyester (CDP) with Cationic Dyes By Michael Hilton [dyeingworld1.blogspot.com]
A Comparative Guide to the Environmental Impact of Disperse Yellow 54 and Its Alternatives
For researchers, scientists, and professionals in drug development and related industries, understanding the environmental footprint of chemical compounds is paramount. This guide provides a comparative evaluation of the environmental impact of C.I. Disperse Yellow 54, a common quinoline-based dye, against alternative synthetic and natural dyes. Due to a notable lack of publicly available ecotoxicological data for this compound, this comparison leverages data from the closely related and structurally similar azo dye, C.I. Disperse Yellow 3, and prominent natural dyes, curcumin (from turmeric) and lawsone (from henna), to provide a representative assessment.
The selection of a dye in various industrial processes has significant environmental consequences, from aquatic toxicity to the biodegradability of effluents. This guide aims to equip decision-makers with a data-driven comparison to facilitate the selection of more sustainable alternatives.
Quantitative Comparison of Environmental Impact
The following table summarizes key environmental parameters for Disperse Yellow 3 (as a proxy for synthetic disperse dyes of its class) and the natural alternatives, curcumin and lawsone. It is critical to note that direct, peer-reviewed environmental data for this compound is largely unavailable in public databases.
| Parameter | C.I. Disperse Yellow 3 (Azo Dye) | Curcumin (Natural Dye) | Lawsone (Natural Dye) |
| Aquatic Toxicity | |||
| Daphnia magna (48h EC50) | Toxic (EC50 values for similar azo dyes can be in the low mg/L range) | Generally considered low toxicity; promotes eco-friendly detection of microplastics[1] | Low cytotoxicity reported[2] |
| Fish (96h LC50) | 0.23 mg/L (Oryzias latipes)[3] | Low toxicity expected as it is a natural compound | Not mutagenic in E. coli[2] |
| Biodegradability | |||
| Ready Biodegradability | Not readily biodegradable; persistent in the environment | Considered biodegradable[4] | Easily biodegradable nature[5] |
| Effluent Characteristics | |||
| Chemical Oxygen Demand (COD) | High COD levels in textile wastewater are common[6] | Lower environmental footprint compared to synthetic dyes[7] | Lower environmental impact due to natural origins |
| Biochemical Oxygen Demand (BOD) | BOD/COD ratio for untreated textile wastewater is typically low (0.1-0.2), indicating low biodegradability. | Higher BOD/COD ratio expected due to biodegradability | Higher BOD/COD ratio expected due to biodegradability |
| Other Concerns | Potential for the formation of carcinogenic aromatic amines upon degradation. Classified as a skin sensitizer.[8] | Poor light and wash fastness can limit applications[9] | Can have genotoxic activity in vivo under certain conditions[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the environmental impact of dyes. Below are the standard protocols for the key experimental evaluations cited in this guide.
Aquatic Toxicity Testing: Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism : Juvenile daphnids, less than 24 hours old.
-
Test Duration : 48 hours.
-
Method :
-
A series of test solutions with at least five different concentrations of the dye are prepared in a suitable medium (reconstituted or natural water with a pH of 6-9).
-
Control vessels containing only the medium are also prepared.
-
At least 20 daphnids, divided into four groups of five, are introduced into each test concentration and control vessel.
-
The test is conducted at a constant temperature of 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.
-
The number of immobile daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint : The primary endpoint is the 48-hour EC50, which is the concentration of the test substance that causes immobilisation in 50% of the daphnids. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[11][12][13][14][15]
Ready Biodegradability: Manometric Respirometry Test (OECD 301F)
This method evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
-
Principle : The test measures the oxygen consumed by a microbial population while degrading the test substance.
-
Method :
-
A known concentration of the test substance (typically providing 50-100 mg/L of theoretical oxygen demand) is added to a mineral medium inoculated with activated sludge.
-
The solution is placed in a closed respirometer flask and incubated at a constant temperature (around 22 °C) in the dark for up to 28 days.
-
The consumption of oxygen is measured over time, either by the amount of oxygen needed to maintain a constant gas volume or by changes in pressure or volume.
-
Control flasks with the inoculum only (blank) and with a reference substance (e.g., sodium benzoate) are run in parallel.
-
-
Endpoint : The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[16][17][18][19][20][21]
Effluent Characterization: Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD)
These tests are crucial for determining the organic pollutant load in wastewater.
-
Chemical Oxygen Demand (COD) - APHA 5220D (Closed Reflux, Colorimetric Method) :
-
A small volume of the wastewater sample is added to a vial containing a strong oxidizing agent (potassium dichromate) and sulfuric acid.
-
The vial is heated in a reactor at 150°C for 2 hours to oxidize the organic matter.
-
After cooling, the amount of unreacted dichromate is measured colorimetrically using a spectrophotometer.
-
The COD is calculated based on the amount of oxidant consumed and is expressed in mg/L of oxygen equivalent.[6][22][23][24]
-
-
Biochemical Oxygen Demand (BOD5) - APHA 5210B :
-
The wastewater sample is diluted with specially prepared dilution water that is saturated with dissolved oxygen and contains a microbial inoculum.
-
The initial dissolved oxygen (DO) concentration of the diluted sample is measured.
-
The sample is then incubated in a sealed bottle in the dark at 20°C for 5 days.
-
After 5 days, the final DO concentration is measured.
-
The BOD5 is the difference between the initial and final DO concentrations, adjusted for the dilution, and is expressed in mg/L.[22][25]
-
Visualizing the Evaluation Process
The following diagram illustrates a logical workflow for the comparative environmental impact assessment of textile dyes.
Caption: A logical workflow for the comparative environmental impact assessment of textile dyes.
Conclusion
While direct and comprehensive environmental impact data for this compound remains elusive, a comparative assessment using data from related synthetic dyes and viable natural alternatives provides valuable insights for informed decision-making. The available evidence suggests that azo disperse dyes, such as Disperse Yellow 3, pose a greater environmental risk due to their persistence, aquatic toxicity, and the potential formation of harmful degradation byproducts.
Natural dyes like curcumin and lawsone present a more environmentally benign profile, characterized by lower toxicity and higher biodegradability. However, their application may be limited by factors such as color fastness and consistency. The choice of a dye should, therefore, be a careful balance between performance requirements and environmental stewardship. This guide underscores the critical need for more extensive and transparent reporting of ecotoxicological data for commercial dyes to enable a more sustainable chemical industry.
References
- 1. Curcumin-based-fluorescent staining and microfluidic detection of microplastics in wastewater effluent - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02304A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. canada.ca [canada.ca]
- 4. Curcumin Is an Iconic Ligand for Detecting Environmental Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawsone - Wikipedia [en.wikipedia.org]
- 6. apparelviews.com [apparelviews.com]
- 7. imbarex.com [imbarex.com]
- 8. scialert.net [scialert.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. fera.co.uk [fera.co.uk]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 17. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. petroleumhpv.org [petroleumhpv.org]
- 22. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 23. standardmethods.org [standardmethods.org]
- 24. chemical oxygen demand -analysis using APHA manual | PPTX [slideshare.net]
- 25. epawebapp.epa.ie [epawebapp.epa.ie]
Safety Operating Guide
Navigating the Safe Disposal of Disperse Yellow 54: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Yellow 54 (C.I. 47020), a synthetic dye commonly utilized in various research and development applications. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel handling this substance, whether in solid or solution form, must be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious clothing.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | Prevents inhalation of dust or aerosols. |
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and inhalation of dust.
Waste Characterization and Segregation
Proper characterization and segregation of waste streams are the foundational steps for safe and compliant disposal. This compound waste should be classified as hazardous chemical waste.
Waste Stream Identification:
| Waste Type | Description |
| Solid Waste | Expired dye powder, contaminated PPE (gloves, weigh boats), and any materials used for spill cleanup. |
| Liquid Waste | Solutions containing this compound, including experimental residues and rinsing solutions. |
| Contaminated Sharps | Needles, scalpels, or other sharp instruments that have come into contact with the dye. |
It is crucial to segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.
Step-by-Step Disposal Procedures
The following protocols provide a clear, procedural framework for the disposal of different forms of this compound waste.
-
Collection : Carefully collect all solid waste materials. To prevent dust from becoming airborne, slightly dampen any loose powder with water before sweeping.
-
Containerization : Place all solid waste into a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
Storage : Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting collection by a licensed disposal service.
-
Collection : Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution"), an estimation of the concentration, and the volume.
-
Storage : Store the sealed container in secondary containment within a designated hazardous waste accumulation area.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation and Notification : Evacuate all non-essential personnel from the immediate area. Notify your laboratory supervisor and EHS department.
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully cover the area with a damp cloth or paper towels to prevent dust dispersal.
-
Clean-Up : Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
Experimental Protocols
While specific experimental protocols involving this compound will vary, the principles of waste minimization should always be applied. This includes using the smallest feasible quantities of the dye and avoiding the preparation of excess solutions.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process and key steps.
By implementing these standardized procedures, laboratories can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
